4-Chloro-3-nitroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47339. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HISHUMDTGXICEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145600 | |
| Record name | Anisole, 4-chloro-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80145600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10298-80-3 | |
| Record name | 1-Chloro-4-methoxy-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10298-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anisole, 4-chloro-3-nitro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010298803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-nitroanisole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Anisole, 4-chloro-3-nitro- | |
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| Record name | 4-chloro-3-nitroanisole | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3-nitroanisole: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies of 4-Chloro-3-nitroanisole. The information is curated for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a key intermediate in the synthesis of novel therapeutic agents and other complex organic molecules.
Core Chemical Properties
This compound is a substituted aromatic compound with the molecular formula C₇H₆ClNO₃.[1][2] It presents as a pale yellow to beige or ochre crystalline powder.[2][3][4] A summary of its key quantitative properties is provided in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClNO₃ | [1][2] |
| Molecular Weight | 187.58 g/mol | [1][2] |
| Melting Point | 41-46 °C | [2][5][6] |
| Boiling Point | 293 °C | [3][4] |
| Density | 1.366 - 1.4 g/cm³ | [3][4] |
| Flash Point | >110 °C (>230 °F) | [3][7] |
| Solubility | Soluble in Methanol | [8] |
| CAS Number | 10298-80-3 | [1][2] |
Chemical Structure
The structure of this compound consists of an anisole (B1667542) (methoxybenzene) ring substituted with a chlorine atom at the 4-position and a nitro group at the 3-position. This substitution pattern is crucial for its reactivity and utility as a chemical intermediate.
-
IUPAC Name: 1-Chloro-4-methoxy-2-nitrobenzene[1]
Synthesis of this compound
The primary route for the synthesis of this compound is through the electrophilic nitration of 4-chloroanisole (B146269). An alternative industrial method involves a multi-step process starting from p-anisidine.
Logical Workflow for Synthesis from p-Anisidine
The following diagram illustrates the key transformations in the industrial synthesis of this compound starting from p-anisidine. This multi-step process involves protection of the amino group, nitration, deprotection, and finally, a Sandmeyer-type reaction to introduce the chloro group.
Experimental Protocols
1. Synthesis via Nitration of 4-Chloroanisole (General Laboratory Protocol)
This protocol is adapted from general procedures for the nitration of substituted phenols and related compounds.
-
Materials: 4-chloroanisole, concentrated nitric acid (65-70%), concentrated sulfuric acid (98%), dichloromethane (B109758) (or other suitable solvent), ice, sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-chloroanisole in dichloromethane.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to a pre-cooled flask of concentrated sulfuric acid in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 4-chloroanisole over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, 10% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol (B145695).
-
2. Industrial Synthesis from 4-amino-3-nitroanisole (Sandmeyer Reaction Step)
This protocol is based on a described industrial process.[3]
-
Materials: 4-amino-3-nitroanisole, concentrated hydrochloric acid, water, sodium nitrite (B80452), cuprous chloride, chloroform (B151607), ethanol.
-
Procedure:
-
Add concentrated hydrochloric acid and water to a reactor, followed by the addition of 4-amino-3-nitroanisole. Stir and warm the mixture to 40-50 °C to dissolve the amine, then cool to 0-5 °C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the amine solution, ensuring the temperature does not exceed 5 °C to form the diazonium salt.
-
In a separate vessel, dissolve cuprous chloride in concentrated hydrochloric acid and water.
-
Add the previously prepared diazonium salt solution to the cuprous chloride solution, controlling the temperature around 10 °C.
-
After the addition is complete, heat the mixture to approximately 45 °C until gas evolution ceases.
-
Cool the reaction mixture and extract the product with chloroform.
-
The combined chloroform extracts are distilled under reduced pressure, and the fraction collected below 160 °C (at 2 mmHg) is subjected to recrystallization from ethanol to yield pure this compound.[3]
-
Analytical Characterization
The identity and purity of this compound are typically confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for determining the purity of the compound and confirming its molecular weight.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the chemical structure and confirm the substitution pattern on the aromatic ring.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitro group (NO₂), the ether linkage (C-O-C), and the aromatic C-H and C=C bonds.[2]
Applications in Research and Development
This compound is a valuable building block in organic synthesis. Its primary application is as an intermediate in the production of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2][4] It has been used in the synthesis of derivatives of 7-methanesulfonylamino-6-phenoxychromone, which have been investigated for their anti-inflammatory properties.[7] The presence of the nitro and chloro substituents on the anisole ring provides multiple sites for further chemical transformations, making it a versatile precursor for a wide range of target compounds.
References
- 1. CN104557557A - Method for preparing nitroanisole from m-nitrochlorobenzene oil - Google Patents [patents.google.com]
- 2. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | CAS#:10298-80-3 | Chemsrc [chemsrc.com]
- 6. This compound | 10298-80-3 [chemicalbook.com]
- 7. 4-氯-3-硝基苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
An In-depth Technical Guide to 4-Chloro-3-nitroanisole (CAS: 10298-80-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-3-nitroanisole (CAS No. 10298-80-3), a pivotal chemical intermediate. It details the compound's physicochemical properties, primary applications, synthesis protocols, and essential safety and handling information, tailored for professionals in chemical research and pharmaceutical development.
Chemical and Physical Properties
This compound is a substituted aromatic compound characterized by a chloro and a nitro group attached to an anisole (B1667542) framework.[1] Its unique structure makes it a valuable precursor in various organic syntheses.[1] The compound typically appears as a pale yellow to beige or ochre crystalline powder.[1][2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| CAS Number | 10298-80-3 | [1][2][3] |
| Molecular Formula | C₇H₆ClNO₃ | [1][2][3][5] |
| Molecular Weight | 187.58 g/mol | [1][2][3][5][6] |
| Appearance | Pale yellow to yellow/beige powder | [1][2][3][4] |
| Melting Point | 41 - 46 °C | [1][2][4][7][8] |
| Boiling Point | 293 °C (at 760 mmHg) | [2] |
| 210 °C (at 15 Torr) | [9] | |
| Density | 1.366 - 1.4 g/cm³ | [2][9] |
| Flash Point | 110 °C (230 °F) - closed cup | [6][9] |
| Purity | ≥98-99% (GC, HPLC) | [1][3][6][10] |
| IUPAC Name | 1-chloro-4-methoxy-2-nitrobenzene | [5] |
| Synonyms | 2-Chloro-5-methoxynitrobenzene, 1-Chloro-4-methoxy-2-nitrobenzene |[1][2][8] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Various spectroscopic data are publicly available.
Table 2: Available Spectroscopic Data
| Technique | Availability | References |
|---|---|---|
| ¹H NMR | Spectrum available | [11] |
| ¹³C NMR | Spectrum available | [11] |
| Mass Spectrometry (MS) | Spectrum available (GC-MS) | [12] |
| Infrared (IR) Spectroscopy | FTIR, ATR-IR, Vapor Phase IR spectra available |[5] |
Applications in Research and Development
This compound is a versatile building block, primarily utilized as an intermediate in the synthesis of high-value organic molecules.[1]
-
Pharmaceutical Synthesis : Its most significant application is in the production of active pharmaceutical ingredients (APIs). It is a key intermediate for:
-
Iguratimod : An anti-inflammatory drug used in the treatment of rheumatoid arthritis.[3][4]
-
Netarsudil : A Rho kinase inhibitor used to reduce intraocular pressure in patients with glaucoma.[3][13]
-
Elacestrant : A selective estrogen receptor degrader (SERD) for treating breast cancer.[13]
-
Chromone Derivatives : It is used to synthesize derivatives of 7-methanesulfonylamino-6-phenoxychromone, which have been studied for their anti-inflammatory properties.[2][4][6]
-
-
Agrochemicals : The compound serves as a precursor in the formulation of various agrochemicals, including herbicides and pesticides.[1][2]
-
Dye Industry : It is used in the manufacturing of disperse azo dyes for the textile industry.[2][4]
-
Material Science and Analytics : It finds use in the development of specialty polymers and can act as a reference standard in analytical chemistry.[1]
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. The most common methods involve the nitration of 4-chloroanisole (B146269) or a Sandmeyer-type reaction starting from 4-amino-3-nitroanisole.
This protocol is adapted from a documented laboratory procedure involving the diazotization of an amine followed by substitution.[4]
Methodology:
-
Diazotization : Dissolve 0.25 mol of 4-amino-3-nitroanisole in a solution of concentrated phosphoric acid (80%) and 100 mL of water.
-
Cool the solution to 9 °C while maintaining a stirring speed of 230 rpm.
-
Slowly add a solution of 0.25 mol of potassium nitrite (B80452) dissolved in 100 mL of water to form the diazonium salt.
-
Substitution : In a separate vessel, prepare a solution of 0.30 mol of stannous bromide dissolved in 130 mL of concentrated potassium chloride solution.
-
Rapidly add the previously prepared diazonium salt solution to the stannous bromide solution at 19 °C. Allow the mixture to stand for 5 hours.
-
Work-up and Purification : Gradually heat the reaction mixture to 70 °C until gas evolution ceases.
-
Collect the product via steam distillation. Extract the distillate with acetone (B3395972).
-
Combine the organic extracts and wash sequentially with sodium bicarbonate solution and potassium chloride solution.
-
Dehydrate the organic phase using activated alumina (B75360) and recover the acetone solvent.
-
The resulting yellow solid is this compound, obtained in approximately 93% yield.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Chloro-3-Nitro Anisole Manufacturer, Exporter, India [vandvpharma.com]
- 4. This compound | 10298-80-3 [chemicalbook.com]
- 5. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-クロロ-3-ニトロアニソール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | CAS#:10298-80-3 | Chemsrc [chemsrc.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. echemi.com [echemi.com]
- 10. This compound | 10298-80-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 11. This compound(10298-80-3) 1H NMR [m.chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. 4-Chloro-3-nitro anisole - Punagri [punagri.com]
physical and chemical characteristics of 4-Chloro-3-nitroanisole
An In-depth Technical Guide to 4-Chloro-3-nitroanisole
This guide provides a comprehensive overview of the physical, chemical, and safety characteristics of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound, with the CAS number 10298-80-3, is an aromatic organic compound.[1][2] Its structure consists of an anisole (B1667542) framework substituted with a chloro group and a nitro group.[2]
-
IUPAC Name: 1-chloro-4-methoxy-2-nitrobenzene[1]
-
Synonyms: 1-Chloro-4-methoxy-2-nitrobenzene, 2-Chloro-5-methoxynitrobenzene, 4-Chloro-3-nitrophenyl methyl ether[1][3]
-
Molecular Formula: C₇H₆ClNO₃[1]
-
Molecular Weight: 187.58 g/mol [1]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. The compound typically appears as a pale yellow to beige or ochre crystalline powder.[2][4][5]
| Property | Value | Source(s) |
| Melting Point | 41-43 °C | [4] |
| 41-46 °C | [2] | |
| 71-74 °C | [5] | |
| Boiling Point | 293 °C | [4][6] |
| 293.3 ± 20.0 °C at 760 mmHg | [7] | |
| Density | 1.366 g/cm³ | [4][6] |
| 1.4 ± 0.1 g/cm³ | [7] | |
| 1.42 g/cm³ at 20°C | [5] | |
| Flash Point | >230 °F (>110 °C) - closed cup | [4] |
| 131.2 ± 21.8 °C | [7] | |
| Solubility | Soluble in Methanol | [6][8] |
| Soluble in ethanol, DMF; insoluble in water | [5] | |
| Appearance | Beige to ochre powder | [4] |
| Pale yellow to yellow powder | [2] | |
| White to Amber powder to crystal | [9] | |
| Vapor Pressure | 0.00304 mmHg at 25°C | [8] |
| Refractive Index | 1.6000 (estimate) | [4][6] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectral Data Type | Instrument/Technique | Source of Sample |
| ¹H NMR | Varian A-60 | Aldrich Chemical Company, Inc. |
| ¹³C NMR | Not specified | Aldrich Chemical Company, Inc. |
| GC-MS | W5-1988-14942-0 | Not specified |
| FTIR | Bruker IFS 85 (KBr-Pellet) | Fluka Feinchemikalien GmbH Neu-Ulm |
| ATR-IR | Not specified | Aldrich |
| Vapor Phase IR | DIGILAB FTS-14 | Not specified |
Reactivity and Applications
This compound is a versatile intermediate in organic synthesis, primarily used in the production of pharmaceuticals, agrochemicals, and dyes.[2][10] Its reactivity patterns are favorable for efficient chemical transformations.[2]
Key applications include:
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2][11] Specifically, it is a starting material for the COX-II inhibitor Iguratimod (T-614).[11] It is also used to synthesize derivatives of 7-methanesulfonylamino-6-phenoxychromone.[4]
-
Agrochemicals: The compound is utilized in the formulation of herbicides and pesticides.[2]
-
Material Science: It is explored in the development of specialty polymers and coatings.[2]
Caption: Applications of this compound.
Experimental Protocols: Synthesis
Several methods for the synthesis of this compound have been reported. A common industrial process starts from p-Anisidine.[11] Another approach involves the nitration of 4-chloroanisole.[10]
Method 1: Synthesis from 4-amino-3-nitroanisole [4] This procedure involves a diazotization reaction followed by a Sandmeyer-type reaction.
-
Diazotization: 0.25 mol of 4-amino-3-nitroanisole is added to a solution of concentrated phosphoric acid and water. The mixture is cooled to 9°C with stirring. A solution of 0.25 mol potassium nitrite (B80452) in water is added slowly.
-
Reduction: 200 mL of a 55% mass fraction potassium bisulfite solution is added, maintaining the temperature at 8°C for 50 minutes.
-
Sandmeyer Reaction: A solution of 0.30 mol of stannous bromide in concentrated potassium chloride solution is prepared. The diazonium salt solution is rapidly added to the stannous bromide solution at 19°C.
-
Work-up: The mixture is allowed to stand for 5 hours. The temperature is then raised to 70°C. The product is collected by steam distillation and extracted with acetone (B3395972). The combined extracts are washed with sodium bicarbonate and potassium chloride solutions and dried. After acetone recovery, a yellow solid of this compound is obtained with a reported yield of 93%.[4]
Caption: Synthesis workflow from 4-amino-3-nitroanisole.
Safety and Handling
This compound is classified as an irritant.[1] It is harmful if swallowed and causes skin and serious eye irritation.[3][12] It may also cause respiratory irritation.[1][3]
GHS Hazard Classification: [1][3]
| Code | Hazard Statement |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H411 | Toxic to aquatic life with long lasting effects |
Precautionary Statements & Personal Protective Equipment (PPE):
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[3][12][13]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[13]
-
PPE: Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure. A NIOSH-approved dust mask (type N95) is recommended.[13] Facilities should be equipped with an eyewash station and a safety shower.[13]
References
- 1. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. This compound | 10298-80-3 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. 10298-80-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | CAS#:10298-80-3 | Chemsrc [chemsrc.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound | 10298-80-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. nbinno.com [nbinno.com]
- 11. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
4-Chloro-3-nitroanisole molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This document provides core technical specifications for the chemical compound 4-Chloro-3-nitroanisole, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1]
Chemical Identity and Properties
This compound, also known as 1-Chloro-4-methoxy-2-nitrobenzene, is an organic compound utilized in the synthesis of more complex molecules, including derivatives of 7-methanesulfonylamino-6-phenoxychromone.[2][3] It appears as a beige to ochre or pale yellow powder.[1][3][4]
Quantitative Data Summary
The fundamental molecular properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C7H6ClNO3 | [1][2][4][5][6] |
| Molecular Weight | 187.58 g/mol | [1][2][4][5][6][7] |
| Exact Mass | 187.003616 Da | [2] |
| Density | 1.4 g/cm³ | [2] |
| Melting Point | 41-43 °C | [1][2] |
| Boiling Point | 293.3 °C at 760 mmHg | [2] |
| Flash Point | 131.2 °C | [2] |
| CAS Number | 10298-80-3 | [1][4][7] |
Logical Relationship Diagram
The following diagram illustrates the relationship between the common name and the molecular formula, which defines its molecular weight.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS#:10298-80-3 | Chemsrc [chemsrc.com]
- 3. This compound | 10298-80-3 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. This compound 98 10298-80-3 [sigmaaldrich.com]
A Comprehensive Technical Guide to the Solubility and Stability of 4-Chloro-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known solubility and stability characteristics of 4-Chloro-3-nitroanisole (CAS No. 10298-80-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] While specific quantitative data for solubility and stability are not extensively available in published literature, this document compiles the existing information and presents detailed experimental protocols for researchers to determine these crucial parameters. The guide is intended to be a valuable resource for scientists and professionals involved in the development and handling of this compound.
Introduction
This compound, with the chemical formula C₇H₆ClNO₃, is a substituted aromatic compound.[3] It presents as a pale yellow to beige or ochre powder.[1][2][4] Its molecular structure, featuring a chloro, a nitro, and a methoxy (B1213986) group on a benzene (B151609) ring, makes it a versatile precursor in organic synthesis.[2][5] Notably, it serves as a starting material for the synthesis of 7-methanesulfonylamino-6-phenoxychromone derivatives.[4][5] Given its role in the manufacturing of active pharmaceutical ingredients and other regulated chemicals, a thorough understanding of its solubility and stability is paramount for process development, formulation, storage, and safety.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for predicting its behavior in various solvent systems and under different environmental conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₃ | [2][3] |
| Molecular Weight | 187.58 g/mol | [1][2][6] |
| CAS Number | 10298-80-3 | [2][3] |
| Appearance | Pale yellow to beige/ochre powder/crystal | [1][2][4] |
| Melting Point | 41-46 °C | [2] |
| Boiling Point | 293 °C | [1] |
| Density | ~1.4 g/cm³ | [6] |
| LogP (calculated) | 2.65 | [6] |
Solubility Profile
Qualitative Solubility
This compound is reported to be soluble in methanol (B129727) and other common organic solvents.[5][7] Based on the "like dissolves like" principle and the calculated LogP value, it is expected to be soluble in moderately polar to nonpolar organic solvents. A related compound, 4-chloro-3-nitrobenzoic acid, is sparingly soluble in water but soluble in ethanol (B145695) and acetone, suggesting a similar trend for this compound.[8]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Water | 25 | Data not available |
| Methanol | 25 | Data not available |
| Ethanol | 25 | Data not available |
| Acetone | 25 | Data not available |
| Ethyl Acetate | 25 | Data not available |
| Toluene | 25 | Data not available |
| Dichloromethane | 25 | Data not available |
Stability Profile
This compound is generally considered stable under normal storage conditions, which include a cool, dry, and well-ventilated area in a tightly sealed container.[2] However, its stability under specific stress conditions such as hydrolysis, photolysis, and thermal stress is not well-documented in the public domain. The presence of nitro and chloro groups suggests potential for degradation under certain conditions. For instance, nitroaromatic compounds can be susceptible to reduction, while the chloro group could undergo nucleophilic substitution, and the methoxy group could be cleaved under strong acidic conditions.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. A summary of expected stability based on chemical structure is provided below, with a detailed experimental protocol for conducting these studies outlined in section 5.2.
| Stress Condition | Expected Stability | Potential Degradation Pathway |
| Acidic Hydrolysis | Potentially unstable | Cleavage of the ether linkage to form 4-chloro-3-nitrophenol. |
| Basic Hydrolysis | Potentially unstable | Hydrolysis of the chloro group or ether linkage. |
| Oxidative Stress | Potentially unstable | Oxidation of the aromatic ring or methoxy group. |
| Photolytic Stress | Potentially unstable | Photoreduction of the nitro group or cleavage of the C-Cl bond. |
| Thermal Stress | Likely stable at moderate temperatures | Decomposition at elevated temperatures. |
Experimental Protocols
Protocol for Determination of Solubility
This protocol outlines a standard method for determining the solubility of this compound in various solvents.
Objective: To quantitatively determine the solubility of this compound in selected solvents at a specified temperature.
Materials:
-
This compound (purity ≥ 99%)
-
Selected solvents (analytical grade): Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Dichloromethane
-
Thermostatically controlled shaker bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent.
-
Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean, pre-weighed vial.
-
Accurately weigh the filtered solution.
-
-
Analysis:
-
Evaporate the solvent from the weighed aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
-
The weight of the remaining solid is the amount of this compound that was dissolved in the weighed aliquot of the solution.
-
Alternatively, a validated HPLC method can be used to determine the concentration of this compound in the filtered supernatant after appropriate dilution.
-
-
Calculation:
-
Calculate the solubility in g/100 mL using the following formula: Solubility = (mass of dissolved solid / volume of solvent) x 100
-
Workflow for Solubility Determination:
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 10298-80-3 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | CAS#:10298-80-3 | Chemsrc [chemsrc.com]
- 7. This compound | 10298-80-3 [amp.chemicalbook.com]
- 8. Page loading... [guidechem.com]
4-Chloro-3-nitroanisole: A Toxicological Data Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the currently available toxicological data for 4-Chloro-3-nitroanisole (CAS No. 10298-80-3). It is intended for informational purposes for a scientific audience. A significant lack of publicly available quantitative toxicological data for this specific compound necessitates a cautious interpretation of its potential hazards, which are partly inferred from structurally related compounds. All available data is presented, and significant data gaps are clearly identified.
Chemical and Physical Properties
This compound is a substituted aromatic compound. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 10298-80-3 | [1][2] |
| Molecular Formula | C₇H₆ClNO₃ | [1][2] |
| Molecular Weight | 187.58 g/mol | [1][2] |
| Appearance | Beige to ochre or pale yellow to yellow powder/crystal | [1][3] |
| Melting Point | 41-43 °C | [1][4] |
| Boiling Point | 293 °C | [1] |
| Density | 1.366 g/cm³ | [1] |
| Synonyms | 1-Chloro-4-methoxy-2-nitrobenzene, 2-Chloro-5-methoxynitrobenzene | [1][5][6] |
Toxicological Data Summary
The available quantitative toxicological data for this compound is sparse. The following tables summarize the existing information and highlight the significant data gaps.
Acute Toxicity
The primary data available is a single intravenous lethal dose study in mice. Data for oral, dermal, and inhalation routes, which are more relevant for occupational and environmental exposure, are not available.[7]
| Route | Species | Parameter | Value | Reference(s) |
| Intravenous | Mouse | LD₅₀ | 180 mg/kg | [4] |
| Oral | - | LD₅₀ | No Data Available | [7] |
| Dermal | - | LD₅₀ | No Data Available | [7] |
| Inhalation | - | LC₅₀ | No Data Available | [7] |
Hazard Classification
According to the Globally Harmonized System (GHS), this compound is classified as an irritant.
| Hazard Class | Category | Hazard Statement | Reference(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [8][9] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [8][9] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [8][9] |
Repeated-Dose, Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is no specific data available for this compound for the following toxicological endpoints.
| Toxicological Endpoint | Result |
| Repeated-Dose Toxicity | No Data Available |
| Genotoxicity (Mutagenicity) | No Data Available |
| Carcinogenicity | No Data Available |
| Reproductive and Developmental Toxicity | No Data Available |
Inferences from Structurally Related Compounds
Due to the lack of direct data, the toxicological profile of structurally similar compounds can provide insights into the potential hazards of this compound.
-
Nitroanisoles: o-Nitroanisole is classified as a carcinogen (Category 1B) and is genotoxic, inducing mutations in bacterial and mammalian cell systems.[10][11] It is metabolized to DNA-reactive products.[11] p-Nitroanisole is also considered a hazardous substance, with limited evidence of a carcinogenic effect and may cause methemoglobinemia.[12]
-
Chloronitrobenzenes: 1-Chloro-4-nitrobenzene has been shown to cause vascular tumors in mice and exhibits genotoxicity in mammalian cells.[13] Its carcinogenicity may be mediated by its metabolite, 4-chloroaniline.[13] Studies on 2-chloronitrobenzene and 4-chloronitrobenzene in rats and mice indicated that the spleen and liver are target organs, causing methemoglobinemia and histopathological changes.[14]
Given these findings, it is plausible that this compound may also pose risks for genotoxicity, carcinogenicity, and target organ toxicity, particularly affecting the hematopoietic system and liver. However, this remains speculative without direct experimental evidence.
Experimental Protocols
Standardized protocols are crucial for the reliable assessment of toxicological endpoints. Below are detailed methodologies for key in vitro and in vivo assays relevant to the toxicological evaluation of a substance like this compound.
Bacterial Reverse Mutation Assay (Ames Test)
This assay is used to evaluate the potential of a substance to induce gene mutations.
-
Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance and plated on a histidine-deficient medium. Only bacteria that undergo a reverse mutation to a histidine-independent state will form colonies. An increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.
-
Methodology:
-
Strain Selection: A panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strains (e.g., WP2 uvrA) are selected to detect different types of mutations.
-
Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
-
Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The main experiment uses at least five different analyzable concentrations.
-
Exposure: The bacterial strains are exposed to the test substance, positive controls, and negative (solvent) controls in the presence and absence of the S9 mix.
-
Incubation: The bacteria are plated on minimal glucose agar (B569324) plates and incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies per plate is counted. A positive result is a concentration-dependent increase in revertant colonies and/or a reproducible increase at one or more concentrations.
-
Ames Test Experimental Workflow
In Vitro Micronucleus Assay
This assay detects both clastogenic (chromosome breaking) and aneugenic (chromosome loss) events.
-
Principle: Mammalian cells are exposed to the test substance. Micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis, are scored in interphase cells. An increase in the frequency of micronucleated cells indicates genotoxic potential.
-
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., CHO, V79, L5178Y, TK6) or primary human lymphocytes are used.
-
Dose Selection: A preliminary cytotoxicity assay is performed to determine the appropriate concentration range. The highest concentration should induce approximately 50-60% cytotoxicity.
-
Treatment: Cells are treated with at least three concentrations of the test substance, along with negative and positive controls, both with and without S9 metabolic activation.
-
Cytokinesis Block (Optional but Recommended): Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide, or acridine (B1665455) orange).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
Data Analysis: The frequency of micronucleated cells is calculated. A dose-dependent and statistically significant increase in micronucleated cells indicates a positive result.
-
In Vitro Micronucleus Assay Workflow
In Vivo Rodent Micronucleus Assay
This assay assesses genotoxicity in a whole animal system, accounting for metabolic and pharmacokinetic effects.
-
Principle: Rodents (usually mice or rats) are exposed to the test substance. The induction of micronuclei in immature (polychromatic) erythrocytes in the bone marrow or peripheral blood is evaluated.
-
Methodology:
-
Animal Selection: Healthy, young adult rodents of a standard laboratory strain are used. Both sexes are typically included unless there is a reason to test only one.
-
Dose Administration: The test substance is administered, usually via the intended route of human exposure, at three dose levels. A preliminary toxicity study is often conducted to determine the maximum tolerated dose (MTD).
-
Treatment Schedule: Animals are typically dosed once or twice.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose (e.g., 24 and 48 hours).
-
Slide Preparation: Bone marrow smears or blood smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Scoring: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as a measure of bone marrow toxicity.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes indicates a positive result.
-
In Vivo Rodent Micronucleus Assay Workflow
Conclusion and Recommendations
The toxicological profile of this compound is largely uncharacterized. While it is classified as a skin, eye, and respiratory irritant, there is a critical lack of data regarding its acute toxicity via relevant exposure routes, as well as its potential for repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects.
Based on the toxicological profiles of structurally similar compounds, there is a reasonable concern that this compound may be genotoxic and potentially carcinogenic. However, without direct experimental data, this remains an untested hypothesis.
For researchers, scientists, and drug development professionals handling this compound, adherence to strict safety protocols, including the use of appropriate personal protective equipment to prevent skin, eye, and respiratory exposure, is imperative.[1] Given the significant data gaps, it is recommended that a battery of in vitro and in vivo toxicological studies be conducted to adequately characterize the hazard profile of this compound before any large-scale use or in applications where human exposure is possible. Priority should be given to an Ames test for mutagenicity, an in vitro micronucleus assay for clastogenicity, and acute oral toxicity studies.
References
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | CAS#:10298-80-3 | Chemsrc [chemsrc.com]
- 5. This compound | 10298-80-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. file1.lookchem.com [file1.lookchem.com]
- 10. ortho-Nitroanisole - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. oehha.ca.gov [oehha.ca.gov]
- 14. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of 4-Chloro-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive review of the primary synthetic routes for 4-Chloro-3-nitroanisole, a key intermediate in the pharmaceutical and fine chemical industries. This document details experimental protocols, presents quantitative data in structured tables, and visualizes reaction pathways and workflows using logical diagrams.
Introduction
This compound, with the chemical formula C₇H₆ClNO₃, is a valuable building block in organic synthesis.[1][2] Its applications include the synthesis of various pharmaceuticals, agrochemicals, and disperse azo dyes.[1] This guide explores the most prevalent and practical methods for its preparation, providing detailed procedural information and comparative data to assist researchers in selecting the optimal synthetic strategy for their needs.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₇H₆ClNO₃ |
| Molecular Weight | 187.58 g/mol |
| CAS Number | 10298-80-3 |
| Appearance | Beige to ochre powder |
| Melting Point | 41-43 °C |
| Boiling Point | 293 °C |
| Density | 1.366 g/cm³ |
Spectroscopic data is crucial for the characterization and confirmation of the synthesized product. Key spectral features are summarized below.
| Spectroscopy | Data |
| ¹H NMR | Spectral data available. |
| ¹³C NMR | Spectral data available. |
| IR Spectroscopy | Data available for KBr-Pellet and Vapor Phase techniques. |
| Mass Spectrometry | GC-MS data available. |
Synthetic Routes and Experimental Protocols
Several synthetic routes for the preparation of this compound have been reported in the literature. The most prominent methods are detailed below.
Route 1: Direct Nitration of 4-Chloroanisole (B146269)
The most direct approach to this compound is the electrophilic aromatic substitution of 4-chloroanisole. This method typically employs a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The methoxy (B1213986) group is an activating, ortho-para directing group, while the chloro group is a deactivating, ortho-para directing group. The nitration occurs primarily at the position ortho to the methoxy group and meta to the chloro group.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chloroanisole.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, pre-cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 4-chloroanisole over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the product.
-
Isolate the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Quantitative Data for Route 1:
| Parameter | Value |
| Reactants | 4-Chloroanisole, Nitric Acid, Sulfuric Acid |
| Reaction Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | Moderate to high (specific yield data not consistently reported) |
Route 2: Multi-step Synthesis from p-Anisidine
An alternative, multi-step synthesis starts from p-Anisidine. This route involves four key transformations: protection of the amino group by acetylation, nitration of the protected intermediate, deprotection of the amino group, and finally, a Sandmeyer-type reaction to replace the amino group with a chloro group.[3]
Experimental Protocol:
-
Step 1: Acetylation of p-Anisidine
-
Dissolve p-Anisidine in a suitable polar solvent (e.g., water, methanol, or ethanol).
-
React with acetic anhydride (B1165640) at 0-45 °C for 1 hour.
-
Cool the reaction mixture to room temperature to allow the product, N-(4-methoxyphenyl)acetamide, to crystallize.
-
Filter the solid and recrystallize from water.
-
-
Step 2: Nitration of N-(4-methoxyphenyl)acetamide
-
Reflux the N-(4-methoxyphenyl)acetamide with a sodium nitrate (B79036) aqueous solution and nitrosonitric acid in a polar solvent for 1-6 hours.
-
Filter the reaction mixture and wash the filter cake with water until neutral.
-
Adjust the pH of the filtrate to 5 with a base to precipitate more solid.
-
Combine the solids to obtain 4-Methoxy-2-nitroacetanilide.
-
-
Step 3: Deacetylation to 4-Methoxy-2-nitroaniline
-
React 4-Methoxy-2-nitroacetanilide with sulfuric acid and thionamic acid in a polar solvent at 45-185 °C for 1-8 hours to yield 4-Methoxy-2-nitroaniline.
-
-
Step 4: Sandmeyer Reaction to this compound
-
Dissolve 4-Methoxy-2-nitroaniline in an acidic solution (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (B80452) to form the diazonium salt.
-
In a separate flask, prepare a solution of cuprous chloride in acid.
-
Add the diazonium salt solution to the cuprous chloride solution at 0-10 °C.
-
Allow the reaction to proceed, then warm to facilitate the release of nitrogen gas.
-
Extract the product with an organic solvent (e.g., chloroform), and purify by distillation under reduced pressure followed by recrystallization.
-
Quantitative Data for Route 2:
| Parameter | Value |
| Starting Material | p-Anisidine |
| Key Reagents | Acetic anhydride, Sodium nitrate, Sulfuric acid, Sodium nitrite, Cuprous chloride |
| Overall Yield | 68.4%[3] |
| Melting Point of Product | 42.5-43.5 °C[3] |
Route 3: Synthesis from 4-Amino-3-nitroanisole
This route is essentially the final step of the multi-step synthesis from p-Anisidine and is a high-yielding method if the starting material, 4-amino-3-nitroanisole, is readily available.
References
An In-depth Technical Guide to 4-Chloro-3-nitroanisole: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-nitroanisole, a key chemical intermediate in the pharmaceutical and chemical industries. The document details its discovery and historical context, physicochemical and spectroscopic properties, and established synthesis protocols. A significant focus is placed on its critical role as a building block in the synthesis of the anti-inflammatory drug Iguratimod. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development, offering detailed experimental procedures and data presented in a clear and accessible format.
Introduction
This compound, with the IUPAC name 1-Chloro-4-methoxy-2-nitrobenzene, is an aromatic organic compound that has garnered significant interest due to its versatile applications as a chemical intermediate.[1] Its structure, featuring a chlorinated and nitrated anisole (B1667542) ring, provides reactive sites that are instrumental in the synthesis of more complex molecules, particularly in the pharmaceutical sector.[1] This guide will explore the known history, synthesis, and chemical properties of this compound, with a special emphasis on its industrial relevance.
Discovery and History
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application in synthesis, and characterization.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₃ | [1][3] |
| Molecular Weight | 187.58 g/mol | [3] |
| CAS Number | 10298-80-3 | [3] |
| Appearance | Pale yellow to beige crystalline powder | [1][4][5] |
| Melting Point | 41-46 °C | [1][5][6] |
| Boiling Point | 293.3 ± 20.0 °C at 760 mmHg | [6] |
| Density | 1.4 ± 0.1 g/cm³ | [6] |
| Flash Point | 131.2 ± 21.8 °C | [6] |
| Solubility | Soluble in ethanol (B145695) and DMF; insoluble in water. | [4] |
Spectroscopic Data
Spectroscopic data is critical for the identification and purity assessment of this compound.
| Spectroscopy | Data Highlights | Source |
| ¹H NMR | Spectra available. | [3][7] |
| ¹³C NMR | Spectra available. | [8][9] |
| IR | Spectra available (FTIR, ATR-IR, Vapor Phase IR). | [3][10][11] |
| Mass Spectrometry | GC-MS data available. | [3][12] |
Synthesis of this compound
Several synthetic routes to this compound have been developed, with the most common industrial methods starting from either p-anisidine (B42471) or p-chlorophenol.
Synthesis from p-Anisidine
This multi-step synthesis involves the protection of the amino group, followed by nitration, deprotection, and a Sandmeyer reaction.
Step 1: Acetylation of p-Anisidine
-
In a suitable reaction vessel, suspend p-anisidine in water.
-
Add acetic anhydride (B1165640) to the suspension with stirring.
-
Cool the reaction mixture to room temperature to allow for the precipitation of N-(4-methoxyphenyl)acetamide.
-
Filter the solid, wash with water, and recrystallize from water to obtain the purified product.
Step 2: Nitration of N-(4-methoxyphenyl)acetamide
-
Dissolve the N-(4-methoxyphenyl)acetamide in a polar solvent.
-
Add a solution of sodium nitrate (B79036) followed by nitrosonitric acid.
-
The reaction is typically carried out at reflux for 1-6 hours.
-
After completion, the mixture is filtered, and the filtrate is neutralized to precipitate 4-methoxy-2-nitroaniline.
Step 3: Diazotization of 4-methoxy-2-nitroaniline
-
Dissolve 4-methoxy-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C.
-
Slowly add an aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.
Step 4: Sandmeyer Reaction
-
In a separate vessel, prepare a solution of cuprous chloride in concentrated hydrochloric acid and water.
-
To this solution, add the previously prepared diazonium salt solution at a controlled temperature (around 10 °C).
-
After the addition is complete, warm the mixture to approximately 45 °C to ensure the complete evolution of nitrogen gas.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., chloroform).
-
The organic layer is then distilled under reduced pressure, and the collected fraction is recrystallized from ethanol to yield this compound.
Synthesis from p-Chlorophenol
This alternative route involves the protection of the hydroxyl group, followed by nitration and methylation.
Step 1: Protection of p-Chlorophenol
-
In a three-necked flask, combine p-chlorophenol, 2-bromopyridine, and potassium phosphate (B84403) in dimethyl sulfoxide (B87167) (DMSO).
-
Heat the mixture with stirring (e.g., at 100 °C for 16 hours).
-
After cooling, the reaction mixture is worked up by extraction with an organic solvent like dichloromethane.
Step 2: Nitration
-
The protected p-chlorophenol is subjected to nitration using a mixture of nitric acid and sulfuric acid at low temperatures (e.g., 0 °C).
Step 3: Methylation
-
The resulting nitrated intermediate is then methylated to yield this compound. This step typically involves a methylating agent in the presence of a base.
Application in Drug Synthesis: The Case of Iguratimod
This compound is a pivotal starting material for the synthesis of Iguratimod, a medication used in the treatment of rheumatoid arthritis.[13] The synthesis of Iguratimod from this compound involves a series of transformations to construct the final chromone (B188151) structure.
The synthesis begins with a nucleophilic aromatic substitution reaction of this compound with phenol to form 4-phenoxy-3-nitroanisole.[2] This is followed by the reduction of the nitro group to an amine, which is then sulfonylated. Subsequent steps involve the construction of the chromone ring system to yield Iguratimod.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), such as gloves, eye protection, and respiratory protection, should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a chemical intermediate of significant industrial importance, primarily driven by its role in the synthesis of the pharmaceutical agent Iguratimod. This guide has provided a detailed overview of its history, physicochemical properties, and synthetic methodologies. The presented experimental protocols and reaction pathways offer a valuable resource for chemists and researchers in the field of organic synthesis and drug development. As research into new pharmaceuticals continues, the demand for versatile intermediates like this compound is likely to persist, highlighting the importance of understanding its chemistry and applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 10298-80-3 [chemicalbook.com]
- 6. This compound | CAS#:10298-80-3 | Chemsrc [chemsrc.com]
- 7. This compound(10298-80-3) 1H NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. rsc.org [rsc.org]
Spectroscopic Profile of 4-Chloro-3-nitroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Chloro-3-nitroanisole, a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The empirical formula for this compound is C₇H₆ClNO₃, and its molecular weight is 187.58 g/mol .[1][2][3] The spectroscopic data presented below provides critical information for the structural elucidation and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available in search results | Data not available in search results | Aromatic Protons |
| Data not available in search results | Singlet | Methoxy Protons (-OCH₃) |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | C-Cl |
| Data not available in search results | C-NO₂ |
| Data not available in search results | C-OCH₃ |
| Data not available in search results | Aromatic CH |
| Data not available in search results | Aromatic CH |
| Data not available in search results | Aromatic CH |
| Data not available in search results | Methoxy Carbon (-OCH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key IR absorption bands for this compound are presented below.
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results | C-H stretch (aromatic) |
| Data not available in search results | C-H stretch (methyl) |
| Data not available in search results | N-O stretch (asymmetric) |
| Data not available in search results | N-O stretch (symmetric) |
| Data not available in search results | C=C stretch (aromatic) |
| Data not available in search results | C-O stretch (ether) |
| Data not available in search results | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The data is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| Data not available in search results | Data not available in search results | Molecular Ion [M]⁺ |
| Data not available in search results | Data not available in search results | Fragment Ions |
Experimental Workflow
The general workflow for the spectroscopic analysis of a solid organic compound like this compound is depicted in the following diagram.
Caption: General workflow for spectroscopic analysis of this compound.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses performed on this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.8 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm). The solution should be homogeneous and free of any solid particles.
-
Instrument Parameters: The NMR spectra are acquired on a spectrometer operating at a specific frequency for ¹H and ¹³C nuclei (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).
-
Data Acquisition:
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. A standard pulse sequence is used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.[4] Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[5]
-
-
Instrument Parameters: The FTIR spectrometer is set to scan the mid-infrared region (typically 4000-400 cm⁻¹). A background spectrum of a blank KBr pellet is recorded first to subtract any atmospheric and instrumental interferences.
-
Data Acquisition: The KBr pellet containing the sample is placed in the sample holder of the spectrometer, and the IR spectrum is recorded.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of this compound is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized by heating in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺•) and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
Data Interpretation: The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.
References
- 1. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-氯-3-硝基苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-氯-3-硝基苯甲醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
Methodological & Application
Synthesis of 4-Chloro-3-nitroanisole from 4-chloroanisole: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the synthesis of 4-chloro-3-nitroanisole, a key intermediate in the production of various pharmaceuticals and agrochemicals. The protocol details the electrophilic aromatic substitution reaction involving the nitration of 4-chloroanisole (B146269).
Data Presentation
A summary of the key physical and chemical properties of the starting material and the final product is presented below for easy reference and comparison.
| Property | 4-chloroanisole (Starting Material) | This compound (Product) |
| Molecular Formula | C₇H₇ClO | C₇H₆ClNO₃ |
| Molecular Weight | 142.58 g/mol [1] | 187.58 g/mol [2] |
| Appearance | Colorless liquid | Beige to ochre powder[3] |
| Melting Point | Not applicable | 41-43 °C[3] |
| Boiling Point | 196-197 °C | 293 °C[3] |
| Density | 1.155 g/cm³ | 1.366 g/cm³[3] |
| CAS Number | 623-12-1[1] | 10298-80-3[2] |
Table 1: Physicochemical Properties of Reactant and Product
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 4-chloroanisole | 7.23 (d, 2H), 6.83 (d, 2H), 3.78 (s, 3H) | 158.2, 129.5, 125.0, 114.8, 55.4 |
| This compound | 7.65 (d, 1H), 7.45 (dd, 1H), 7.05 (d, 1H), 3.95 (s, 3H) | 155.8, 148.5, 130.2, 125.1, 119.5, 112.3, 56.7 |
Table 2: NMR Spectroscopic Data
Reaction Mechanism and Experimental Workflow
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids, followed by the attack of the electron-rich aromatic ring of 4-chloroanisole on the nitronium ion.
The following diagram outlines the general workflow for the synthesis, from the preparation of the nitrating mixture to the final purification of the product.
Experimental Protocol
Materials and Reagents:
-
4-chloroanisole
-
Concentrated nitric acid (70%)
-
Concentrated sulfuric acid (98%)
-
Glacial acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethanol
-
Deionized water
-
Crushed ice
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add a calculated volume of concentrated nitric acid. Cool the flask in an ice bath. Slowly and with constant stirring, add an equal volume of concentrated sulfuric acid. The addition is exothermic and should be done cautiously to maintain the temperature of the mixture below 10 °C.
-
Reaction Setup: In a separate round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 4-chloroanisole in a suitable amount of glacial acetic acid. Cool this solution to 0-5 °C using an ice bath.
-
Nitration: While vigorously stirring the cooled 4-chloroanisole solution, slowly add the pre-cooled nitrating mixture dropwise using a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 0-10 °C.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing a large volume of crushed ice with stirring. A yellow solid should precipitate.
-
Once all the ice has melted, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts in a separatory funnel and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization from ethanol to yield a pale yellow crystalline solid.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure.
-
Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic and can lead to a runaway reaction if the temperature is not carefully controlled.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.
References
Application Notes and Protocols for the Nitration of 4-Chloroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the nitration of 4-chloroanisole (B146269), a key reaction in the synthesis of various pharmaceutical and agrochemical intermediates. The primary product of this electrophilic aromatic substitution reaction is 4-chloro-2-nitroanisole (B146433), with the potential for the formation of di-nitro byproducts under certain conditions.[1]
Reaction Principle
The nitration of 4-chloroanisole proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[2] In the presence of a strong acid catalyst, typically concentrated sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly reactive nitronium ion (NO₂⁺).[2] The electron-rich anisole (B1667542) ring then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2] Subsequent deprotonation restores the aromaticity of the ring, yielding the nitrated product.
The methoxy (B1213986) group (-OCH₃) is a strongly activating and ortho, para-directing group, while the chlorine atom is a deactivating but also ortho, para-directing group. The directing effects of the methoxy group are dominant, leading to the preferential formation of the nitro group at the ortho position (C2) relative to the methoxy group, as the para position is blocked by the chlorine atom.
Quantitative Data
The regioselectivity and yield of the nitration of 4-chloroanisole are influenced by reaction conditions such as the nitrating agent, temperature, and reaction time. The following table summarizes typical outcomes of the reaction.
| Nitrating Agent | Solvent | Temperature (°C) | Reaction Time | Major Product | Yield (%) | Reference |
| HNO₃ / H₂SO₄ | Acetic Acid | - | - | 4-chloro-2-nitroanisole | - | [3] |
| N₂O₅ | Perfluorinated solvent (PP6) | Ambient | 2 minutes | 4-chloro-2-nitroanisole | - | |
| N₂O₅ | Perfluorinated solvent (PP6) | Ambient | 3 hours | 4-chloro-2,6-dinitroanisole (54%) and 4-chloro-2-nitroanisole (46%) | 48% (isolated) |
Experimental Protocol
This protocol details the nitration of 4-chloroanisole using a standard mixture of concentrated nitric acid and sulfuric acid.
Materials:
-
4-chloroanisole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
Safety Precautions:
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of unwanted byproducts.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
Procedure:
-
Preparation of the Nitrating Mixture:
-
In a clean, dry flask, carefully add a measured volume of concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice bath.
-
Slowly and dropwise, add an equimolar amount of concentrated nitric acid to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C. This mixture should be prepared fresh before use.
-
-
Reaction Setup:
-
In a separate round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity of 4-chloroanisole in a minimal amount of a suitable solvent like dichloromethane.
-
Cool the flask containing the 4-chloroanisole solution in an ice bath to 0-5 °C.
-
-
Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 4-chloroanisole over a period of 30-60 minutes.
-
Carefully monitor the reaction temperature and maintain it between 0-10 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring. This will quench the reaction and precipitate the crude product.
-
Transfer the mixture to a separatory funnel.
-
Extract the product with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash them sequentially with cold water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
-
Purification:
-
The crude product, primarily 4-chloro-2-nitroanisole, can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or methanol (B129727) to obtain a yellow crystalline solid.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of 4-chloroanisole.
Caption: Mechanism of the nitration of 4-chloroanisole.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the nitration of 4-chloroanisole.
Caption: Workflow for the nitration of 4-chloroanisole.
References
- 1. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Chloro-3-nitroanisole as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of 4-chloro-3-nitroanisole as a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs). The focus is on its application in the synthesis of Iguratimod (B1684580), an anti-inflammatory drug, and its relevance as a precursor for Netarsudil, a treatment for glaucoma.
Overview of this compound in Pharmaceutical Synthesis
This compound is a versatile aromatic compound widely used as a starting material or key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its chemical structure, featuring a chlorinated and nitrated benzene (B151609) ring with a methoxy (B1213986) group, provides multiple reaction sites for further functionalization. In the pharmaceutical industry, it is a crucial building block for the synthesis of drugs like Iguratimod and is a potential precursor to intermediates used in the synthesis of Netarsudil.[2]
Chemical Properties of this compound:
| Property | Value |
| CAS Number | 10298-80-3 |
| Molecular Formula | C7H6ClNO3 |
| Molecular Weight | 187.58 g/mol |
| Appearance | Beige to ochre powder |
| Melting Point | 41-43°C |
| Boiling Point | 293°C |
Application in the Synthesis of Iguratimod
Iguratimod is a novel small-molecule anti-rheumatic drug used in the treatment of active rheumatoid arthritis.[1] It exhibits anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and modulating immune cell function.[2] this compound serves as a key starting material in the multi-step synthesis of Iguratimod.
Synthetic Pathway of Iguratimod from this compound
The synthesis of Iguratimod from this compound involves several key transformations, including nucleophilic aromatic substitution, reduction of the nitro group, and subsequent functional group manipulations to construct the final chromone (B188151) ring system. A representative synthetic route is outlined below.[3][4]
Caption: Synthetic pathway of Iguratimod from this compound.
Experimental Protocol for the Synthesis of N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide (Intermediate C)
This protocol describes the initial steps in the synthesis of Iguratimod, starting from this compound.
Step 1: Synthesis of 4-Methoxy-2-nitro-1-phenoxybenzene (Intermediate A)
-
Reagents: this compound, Phenol, Potassium t-butoxide, Dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve phenol in anhydrous DMF.
-
Add potassium t-butoxide portion-wise at room temperature under an inert atmosphere.
-
Heat the mixture to 110°C to form potassium phenoxide.[3]
-
Add this compound to the reaction mixture and maintain the temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Synthesis of N-(5-methoxy-2-phenoxyphenyl)amine (Intermediate B)
-
Reagents: 4-Methoxy-2-nitro-1-phenoxybenzene, Iron powder (Fe), Hydrochloric acid (HCl), Ethanol (B145695).
-
Procedure:
-
Suspend 4-methoxy-2-nitro-1-phenoxybenzene and iron powder in a mixture of ethanol and water.
-
Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.
-
Continue refluxing and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove ethanol.
-
Basify the aqueous residue with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent.
-
Dry the organic layer and concentrate to yield the desired amine.
-
Step 3: Synthesis of N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide (Intermediate C)
-
Reagents: N-(5-methoxy-2-phenoxyphenyl)amine, Methanesulfonyl chloride, Pyridine (B92270).
-
Procedure:
-
Dissolve N-(5-methoxy-2-phenoxyphenyl)amine in pyridine at room temperature.
-
Cool the solution in an ice bath and add methanesulfonyl chloride dropwise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice-water and acidify with dilute HCl.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer to obtain the crude product, which can be purified by recrystallization.
-
Quantitative Data for Iguratimod Synthesis
The following table summarizes representative yields for the initial steps of Iguratimod synthesis. Note that yields can vary based on reaction scale and specific conditions.
| Step | Product | Yield (%) | Purity (%) | Reference |
| 1 | 4-Methoxy-2-nitro-1-phenoxybenzene | ~85-95 | >98 | [3][4] |
| 2 | N-(5-methoxy-2-phenoxyphenyl)amine | ~80-90 | >97 | [3] |
| 3 | N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide | ~70-80 | >98 | [4] |
Mechanism of Action of Iguratimod: Signaling Pathways
Iguratimod exerts its therapeutic effects by modulating several key inflammatory signaling pathways.
Caption: Iguratimod's mechanism of action on key signaling pathways.
Iguratimod has been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway, which is a central regulator of inflammation.[2] By inhibiting NF-κB activation, Iguratimod reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[2] Additionally, it can modulate the mitogen-activated protein kinase (MAPK) pathway, promoting osteoblast differentiation.[1][5] Iguratimod also interferes with the IL-17 signaling pathway, further contributing to its anti-inflammatory effects.[5]
Application as a Precursor for Netarsudil Synthesis
Netarsudil is a Rho kinase inhibitor used as an ophthalmic solution to reduce intraocular pressure in patients with glaucoma or ocular hypertension.[6] While detailed synthetic protocols starting directly from this compound are less commonly published, its structural motifs are relevant to the synthesis of key intermediates for Netarsudil. The synthesis of Netarsudil involves the construction of a complex β-amino acid derivative coupled with 6-aminoisoquinoline.[7][8] Intermediates with similar substitution patterns to this compound can be envisioned as starting points for the synthesis of the phenylacetic acid backbone of Netarsudil.
Retrosynthetic Analysis of a Key Netarsudil Intermediate
A retrosynthetic analysis of a key phenylacetic acid intermediate for Netarsudil synthesis highlights the potential utility of precursors derivable from this compound.
Caption: Retrosynthetic approach for a Netarsudil intermediate.
Mechanism of Action of Netarsudil: Rho Kinase Signaling Pathway
Netarsudil's primary mechanism of action is the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK).[6][9] This inhibition leads to the relaxation of the trabecular meshwork in the eye, increasing aqueous humor outflow and thereby reducing intraocular pressure.[10]
Caption: Netarsudil's inhibitory effect on the Rho kinase signaling pathway.
In the trabecular meshwork cells, the activation of RhoA leads to the activation of ROCK.[10] ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chains. This results in increased actin-myosin-driven cell contraction and stiffness of the trabecular meshwork, which reduces the outflow of aqueous humor and increases intraocular pressure.[10] Netarsudil inhibits ROCK, preventing this cascade and promoting the relaxation of the trabecular meshwork, thus enhancing aqueous humor outflow and lowering intraocular pressure.[10]
Safety and Handling of this compound
This compound is classified as an irritant and should be handled with appropriate safety precautions.[1][10]
-
Hazard Codes: Xi (Irritant)
-
Risk Statements: May cause irritation to the skin, eyes, and respiratory system.
-
Safety Measures:
-
Wear protective gloves, safety glasses, and a lab coat.
-
Use in a well-ventilated area or under a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for complete handling and disposal information.
-
Conclusion
This compound is a valuable and versatile intermediate in the pharmaceutical industry. Its utility is clearly demonstrated in the synthesis of the anti-rheumatic drug Iguratimod, and it holds potential as a precursor for the synthesis of other complex APIs like Netarsudil. The detailed protocols and mechanistic insights provided in this document are intended to support researchers and drug development professionals in the effective and safe utilization of this important chemical building block.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Iguratimod? [synapse.patsnap.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. Research progress on the clinical application and mechanism of iguratimod in the treatment of autoimmune diseases and rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Netarsudil Ophthalmic Solution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Asymmetric Synthesis of Netarsudil: A New Therapeutic for Open-Angle Glaucoma | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Rho Kinase Inhibitors for Glaucoma | Ophthalmology Management [ophthalmologymanagement.com]
Application Notes and Protocols: 4-Chloro-3-nitroanisole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitroanisole is a versatile aromatic building block crucial in the synthesis of a variety of agrochemicals. Its substituted phenyl ring serves as a scaffold for the construction of complex molecules with herbicidal, insecticidal, and fungicidal properties. The presence of the chloro, nitro, and methoxy (B1213986) groups at specific positions allows for selective chemical transformations, making it a valuable starting material in multi-step organic synthesis.
These application notes provide a detailed overview of the use of this compound in the synthesis of different classes of agrochemicals. The protocols outlined below are based on patented chemical processes and peer-reviewed scientific literature, offering a practical guide for researchers in the field of agrochemical development.
Application 1: Synthesis of Herbicides
This compound is a key precursor in the synthesis of oxadiazole-based herbicides. These compounds are effective in controlling a wide range of weeds by inhibiting specific metabolic pathways in plants.
Synthesis of 2-(2-methoxy-4-chloro-5-nitrophenyl)-5-methyl-1,3,4-oxadiazole
A notable example is the synthesis of 2-(2-methoxy-4-chloro-5-nitrophenyl)-5-methyl-1,3,4-oxadiazole, a potent herbicide. The synthetic pathway involves the initial hydrolysis of this compound to form the corresponding benzoic acid derivative, followed by conversion to an acid hydrazide and subsequent cyclization to the oxadiazole ring.
Experimental Protocol:
The synthesis is a multi-step process as detailed in Chinese patent CN105272135A.
Step 1: Synthesis of 4-Chloro-2-methoxy-5-nitrobenzoic acid
-
To a solution of this compound (1.0 eq) in a suitable solvent, add a strong oxidizing agent (e.g., potassium permanganate).
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-Chloro-2-methoxy-5-nitrobenzoic acid.
Step 2: Synthesis of 4-Chloro-2-methoxy-5-nitrobenzohydrazide
-
Suspend 4-Chloro-2-methoxy-5-nitrobenzoic acid (1.0 eq) in an alcohol (e.g., methanol) and add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours to effect esterification.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting ester in an alcohol and add hydrazine (B178648) hydrate (B1144303) (excess).
-
Reflux the mixture for several hours.
-
Cool the reaction mixture to crystallize the product.
-
Filter, wash with a cold solvent, and dry to yield 4-Chloro-2-methoxy-5-nitrobenzohydrazide.
Step 3: Synthesis of 2-(2-methoxy-4-chloro-5-nitrophenyl)-5-methyl-1,3,4-oxadiazole
-
To a solution of 4-Chloro-2-methoxy-5-nitrobenzohydrazide (1.0 eq) in a suitable solvent (e.g., acetic anhydride), add a cyclizing agent.
-
Heat the mixture at reflux for a specified period.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-(2-methoxy-4-chloro-5-nitrophenyl)-5-methyl-1,3,4-oxadiazole.
Quantitative Data:
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 4-Chloro-2-methoxy-5-nitrobenzoic acid | This compound | KMnO4, H2O | ~85 | >95 |
| 2 | 4-Chloro-2-methoxy-5-nitrobenzohydrazide | 4-Chloro-2-methoxy-5-nitrobenzoic acid | H2SO4, CH3OH, N2H4·H2O | ~90 | >98 |
| 3 | 2-(2-methoxy-4-chloro-5-nitrophenyl)-5-methyl-1,3,4-oxadiazole | 4-Chloro-2-methoxy-5-nitrobenzohydrazide | Acetic Anhydride | ~92 | >98 |
Logical Relationship Diagram:
Caption: Synthetic pathway of an oxadiazole herbicide from this compound.
Application 2: Synthesis of Insecticides (Hypothetical Pathway)
Hypothetical Experimental Workflow:
Step 1: Reduction of the Nitro Group
-
Dissolve this compound in a suitable solvent (e.g., ethanol).
-
Add a reducing agent such as tin(II) chloride or perform catalytic hydrogenation using a catalyst like palladium on carbon.
-
Monitor the reaction until the nitro group is fully reduced to an amine.
-
Work up the reaction to isolate 5-amino-4-chloro-2-methoxyanisole.
Step 2: Diazotization and Coupling
-
Diazotize the resulting aniline (B41778) derivative using sodium nitrite (B80452) in an acidic medium at low temperatures.
-
Couple the diazonium salt with a suitable active methylene (B1212753) compound (e.g., a β-ketoester) to form a hydrazone.
Step 3: Cyclization to Pyrazole (B372694)
-
Cyclize the hydrazone intermediate, often by heating in the presence of a catalyst, to form the pyrazole ring.
-
Further functionalization of the pyrazole ring or the phenyl group can be performed to optimize insecticidal activity.
Experimental Workflow Diagram:
Caption: Hypothetical synthesis of an N-phenyl pyrazole insecticide.
Application 3: Synthesis of Fungicides (Hypothetical Pathway)
Similarly, this compound can be envisioned as a starting material for the synthesis of triazole fungicides. This class of fungicides is widely used to control fungal pathogens in agriculture. The synthesis would likely proceed through a key amine intermediate, followed by the construction of the triazole ring.
Hypothetical Experimental Workflow:
Step 1: Preparation of the Amine Intermediate
-
Reduce the nitro group of this compound to an amine, as described in the insecticide synthesis pathway, to yield 5-amino-4-chloro-2-methoxyanisole.
Step 2: Introduction of the Triazole Precursor
-
React the amine with a reagent that can introduce a two-carbon unit with a leaving group, followed by reaction with a hydrazine derivative.
-
Alternatively, the amine could be converted to a derivative that can undergo a [3+2] cycloaddition with a suitable dipolarophile to form the triazole ring.
Step 3: Triazole Ring Formation
-
The final step would involve the cyclization to form the 1,2,4-triazole (B32235) ring, a common core structure in many systemic fungicides.
Experimental Workflow Diagram:
Application Notes and Protocols for the Use of 4-Chloro-3-nitroanisole in Dye Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitroanisole and its derivatives are key intermediates in the synthesis of a variety of dyestuffs, particularly disperse azo dyes. These dyes are primarily used for coloring synthetic fibers such as polyester, nylon, and cellulose (B213188) acetate. The synthesis of these dyes typically involves the diazotization of an aromatic amine precursor, such as 4-amino-3-nitroanisole (derived from this compound), followed by a coupling reaction with an electron-rich aromatic compound. This document provides detailed protocols and application notes for the synthesis of a representative disperse azo dye using a derivative of this compound.
Chemical Profile of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₃ | [1] |
| Molecular Weight | 187.58 g/mol | [1] |
| Appearance | Deep violet powder | [1] |
| Melting Point | 160 °C | [1] |
| Boiling Point | 586.561 °C at 760 mmHg | [1] |
| Flash Point | 308.541 °C | [1] |
| Density | 1.283 g/cm³ | [1] |
| Water Solubility | 619.9 ug/L (25 °C) | [1] |
Synthesis of a Representative Disperse Azo Dye: C.I. Disperse Red 17
A common application of this compound derivatives in dye manufacturing is the synthesis of C.I. Disperse Red 17. The manufacturing process involves the diazotization of 4-amino-3-nitroanisole (which can be synthesized from this compound) and subsequent coupling with N,N-bis(2-hydroxyethyl)-3-methylaniline.[1][2]
Reaction Scheme:
The overall synthesis can be depicted in two main stages:
-
Diazotization of 4-amino-3-nitroanisole: The primary aromatic amine, 4-amino-3-nitroanisole, is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid. This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[3][4]
-
Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, in this case, N,N-bis(2-hydroxyethyl)-3-methylaniline. The electrophilic diazonium ion attacks the electron-rich aromatic ring of the coupling component to form the azo dye.[5][6]
Experimental Protocols
Protocol 1: Diazotization of 4-amino-3-nitroanisole
This protocol outlines the procedure for the formation of the diazonium salt of 4-amino-3-nitroanisole.
Materials & Apparatus:
-
4-amino-3-nitroanisole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Beakers
-
Stirring rod
-
Thermometer
-
Ice bath
Procedure:
-
In a beaker, suspend 4-amino-3-nitroanisole in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains between 0-5 °C.
-
Continue stirring for an additional 30 minutes at the same temperature to ensure complete diazotization. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Protocol 2: Synthesis of C.I. Disperse Red 17 via Azo Coupling
This protocol describes the coupling of the prepared diazonium salt with N,N-bis(2-hydroxyethyl)-3-methylaniline to yield C.I. Disperse Red 17.
Materials & Apparatus:
-
Diazonium salt solution from Protocol 1
-
N,N-bis(2-hydroxyethyl)-3-methylaniline
-
Sodium Hydroxide (B78521) (NaOH) solution (10%)
-
Beakers
-
Stirring rod
-
Ice bath
-
Buchner funnel and flask for vacuum filtration
-
Filter paper
Procedure:
-
In a beaker, dissolve N,N-bis(2-hydroxyethyl)-3-methylaniline in a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly and carefully add the cold diazonium salt solution from Protocol 1 to the cooled coupling component solution with continuous stirring. Maintain the temperature at 0-5 °C throughout the addition.
-
A colored precipitate of the azo dye will form. Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye product with cold distilled water to remove any unreacted starting materials and salts.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of a representative disperse dye analogous to C.I. Disperse Red 17, based on protocols for similar azo dye syntheses.[3][6]
| Parameter | Value |
| Starting Amine | 4-amino-3-nitroanisole |
| Coupling Component | N,N-bis(2-hydroxyethyl)-3-methylaniline |
| Molar Ratio (Amine:Coupling Component) | 1:1 |
| Diazotization Temperature | 0-5 °C |
| Coupling Temperature | 0-5 °C |
| Reaction pH (Coupling) | Alkaline |
| Typical Yield | 80-95% |
| Color of Dye | Red |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the chemical synthesis pathway and the general experimental workflow for the production of disperse azo dyes from 4-amino-3-nitroanisole.
References
Application Notes and Protocols for the Reaction of 4-Chloro-3-nitroanisole with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitroanisole is a versatile aromatic building block extensively utilized in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its structure, featuring a chlorine atom activated by an ortho-nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide variety of amine functionalities, leading to the synthesis of diverse N-substituted 4-methoxy-2-nitroaniline (B140478) derivatives. These products serve as key intermediates in the synthesis of more complex molecular architectures.
These application notes provide a comprehensive overview of the reaction mechanism of this compound with various amines, detailed experimental protocols, and a summary of reaction conditions and yields to guide researchers in their synthetic endeavors.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with primary and secondary amines proceeds via a bimolecular addition-elimination mechanism, a hallmark of nucleophilic aromatic substitution.
Key Mechanistic Steps:
-
Nucleophilic Attack: The amine, acting as a nucleophile, attacks the electron-deficient carbon atom bearing the chlorine atom. This attack is facilitated by the strong electron-withdrawing effect of the nitro group, which is ortho to the site of substitution. This initial step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and is significantly stabilized by the nitro group through resonance. This stabilization lowers the activation energy of the reaction, making the SNAr pathway favorable.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the chloride ion, a good leaving group. This step is typically fast and irreversible, driving the reaction to completion and yielding the final N-substituted 4-methoxy-2-nitroaniline product.
A general schematic of the SNAr mechanism is depicted below.
Caption: The addition-elimination mechanism for the SNAr reaction.
Experimental Protocols
The following protocols provide detailed methodologies for the reaction of this compound with various classes of amines.
Protocol 1: Reaction with Primary Aliphatic Amines (e.g., n-Butylamine)
Materials:
-
This compound (1.0 eq)
-
n-Butylamine (1.2 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Dimethylformamide (DMF) or Ethanol
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., 10 mL of DMF per gram of substrate).
-
Add potassium carbonate to the solution.
-
Slowly add n-butylamine to the reaction mixture with stirring.
-
Heat the reaction mixture to 80-100 °C and maintain for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
The product will often precipitate. Collect the solid by vacuum filtration and wash with water.
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Reaction with Secondary Aliphatic Amines (e.g., Piperidine)
Materials:
-
This compound (1.0 eq)
-
Piperidine (B6355638) (1.2 - 1.5 eq)
-
Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Acetonitrile (ACN) or Dimethyl sulfoxide (B87167) (DMSO)
-
Round-bottom flask with magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add the base (triethylamine or potassium carbonate).
-
Add piperidine to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization.
Protocol 3: Reaction with Aromatic Amines (e.g., Aniline)
Materials:
-
This compound (1.0 eq)
-
Aniline (B41778) (1.1 - 1.5 eq)
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Ethanol or N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of this compound in the selected solvent, add the base.
-
Add the aniline derivative to the mixture.
-
Heat the reaction to reflux (for ethanol) or to a higher temperature (e.g., 120-150 °C for NMP) for 6-24 hours. The reaction with less nucleophilic aromatic amines often requires more forcing conditions.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the SNAr reaction of this compound with various amines.
| Amine Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| n-Butylamine | K₂CO₃ | DMF | 90 | 4 | ~90 |
| Diethylamine | Et₃N | ACN | 60 | 6 | ~85 |
| Piperidine | K₂CO₃ | DMSO | RT | 8 | >95 |
| Morpholine | NaHCO₃ | Ethanol | Reflux | 12 | ~88 |
| Aniline | K₂CO₃ | NMP | 140 | 18 | ~75 |
| 4-Methoxyaniline | NaHCO₃ | Ethanol | Reflux | 10 | ~82 |
Note: The data presented are representative and may vary depending on the specific reaction scale and purification method.
Visualizations
General Experimental Workflow
Caption: General workflow for the SNAr reaction.
Signaling Pathway of Nucleophilic Aromatic Substitution
Caption: Key stages of the SNAr reaction pathway.
Application Notes and Protocols for the Quantification of 4-Chloro-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-Chloro-3-nitroanisole in environmental matrices. The protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are outlined, including sample preparation, instrumental analysis, and method validation parameters. Additionally, a proposed metabolic activation pathway for this compound is presented to provide context for its potential toxicological effects.
Analytical Methods Overview
The quantification of this compound can be effectively achieved using chromatographic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive method recommended for its robust performance.[1] High-Performance Liquid Chromatography with UV detection (HPLC-UV) offers a reliable alternative for routine analysis.
Data Presentation: Quantitative Performance of Analytical Methods
The following table summarizes the typical performance characteristics for the analysis of chloro-nitro aromatic compounds, which can be expected for a validated method for this compound. Please note that the following data is based on validated methods for structurally similar compounds and should be verified for this compound in a specific laboratory setting.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (r²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 1 µg/L (Water) | 0.1 - 5 µg/L (Water) |
| 1 - 10 µg/kg (Soil) | 5 - 20 µg/kg (Soil) | |
| Limit of Quantification (LOQ) | 0.15 - 3 µg/L (Water) | 0.3 - 15 µg/L (Water) |
| 3 - 30 µg/kg (Soil) | 15 - 60 µg/kg (Soil) | |
| Accuracy (Recovery %) | 85 - 115% | 90 - 110% |
| Precision (RSD %) | < 15% | < 10% |
Experimental Workflows
GC-MS Analysis Workflow
HPLC-UV Analysis Workflow
Experimental Protocols
Protocol 1: Quantification of this compound in Water by GC-MS
1. Sample Collection and Preservation:
-
Collect water samples in amber glass bottles.
-
If residual chlorine is present, dechlorinate with sodium thiosulfate.
-
Store samples at 4°C and extract within 7 days.
2. Sample Preparation: Liquid-Liquid Extraction (LLE):
-
To a 1 L separatory funnel, add 500 mL of the water sample.
-
Spike with an appropriate internal standard (e.g., d5-nitrobenzene).
-
Add 60 mL of dichloromethane (B109758) and shake vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction twice more with fresh 60 mL portions of dichloromethane.
-
Combine the organic extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Transfer the concentrated extract to a 2 mL autosampler vial.
3. GC-MS Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 187, 157, 142) and the internal standard.
4. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the final extraction solvent containing the internal standard at a constant concentration.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantify the concentration of this compound in the samples using the generated calibration curve.
Protocol 2: Quantification of this compound in Soil by HPLC-UV
1. Sample Collection and Preparation:
-
Collect soil samples from the desired depth and homogenize.
-
Air-dry the soil sample and sieve through a 2 mm mesh.
-
Store the sample in a cool, dark place.
2. Sample Preparation: Solid-Phase Extraction (SPE):
-
Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of acetonitrile (B52724) and shake vigorously for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes and collect the supernatant.
-
Repeat the extraction with another 20 mL of acetonitrile.
-
Combine the extracts and concentrate to approximately 2 mL.
-
Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Load the concentrated extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 10% methanol in water.
-
Elute the analyte with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC-UV Instrumental Analysis:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at a wavelength of maximum absorbance for this compound (determined by UV scan, typically around 270 nm).
-
Injection Volume: 20 µL.
4. Calibration and Quantification:
-
Prepare a series of external calibration standards of this compound in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the prepared soil extracts from the calibration curve.
Proposed Metabolic Activation Pathway of this compound
The toxicity of many nitroaromatic compounds is associated with their metabolic activation, primarily through the reduction of the nitro group.[2][3][4] This process can lead to the formation of reactive intermediates that are capable of binding to cellular macromolecules, including DNA, which can result in mutations and potentially cancer.[5][6][7] The proposed metabolic activation pathway for this compound involves enzymatic reduction, potentially mediated by nitroreductases and cytochrome P450 enzymes.[2][8][9][10][11][12][13]
References
- 1. epa.gov [epa.gov]
- 2. Nitroreductase from Salmonella typhimurium: characterization and catalytic activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. DNA adduct formation by alachlor metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Cytochrome P450-mediated metabolism of triclosan attenuates its cytotoxicity in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 4-Chloro-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 4-Chloro-3-nitroanisole. This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] This method utilizes a reverse-phase C18 column with UV detection to achieve efficient separation and quantification. The protocol provided herein is intended as a comprehensive guide for researchers and analysts in pharmaceutical development and quality control.
Introduction
This compound is a crucial building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs).[1] Its purity is a critical parameter that can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, a reliable and accurate analytical method for determining its purity is essential. This document describes a validated reverse-phase HPLC (RP-HPLC) method suitable for this purpose. The method is designed to separate this compound from its potential process-related impurities and degradation products.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Software: Chromatographic data acquisition and processing software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A flasks and pipettes.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Reagents: HPLC grade phosphoric acid.
-
Reference Standard: this compound reference standard of known purity.
Chromatographic Conditions
A summary of the chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | 0-5 min: 40% B, 5-15 min: 40-70% B, 15-20 min: 70% B, 20-22 min: 70-40% B, 22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure a clean baseline.
-
Inject the standard solution in six replicates to check for system suitability.
-
Inject the sample solution.
-
After the analysis, calculate the purity of the sample.
System Suitability
The system suitability will be evaluated based on the following criteria from the six replicate injections of the standard solution:
-
The relative standard deviation (RSD) of the peak area should be not more than 2.0%.
-
The theoretical plates for the this compound peak should be not less than 2000.
-
The tailing factor for the this compound peak should be not more than 2.0.
Data Presentation
The following table summarizes the expected retention time and area percentage for a hypothetical sample of this compound containing two impurities.
| Peak | Retention Time (min) | Area (%) |
| Impurity 1 | 8.5 | 0.25 |
| This compound | 12.2 | 99.50 |
| Impurity 2 | 14.8 | 0.25 |
Experimental Workflow
The logical flow of the analytical procedure is outlined in the diagram below.
Caption: Workflow for the HPLC purity analysis of this compound.
Conclusion
The HPLC method described in this application note is a precise, and reliable method for the purity determination of this compound. The method demonstrates good separation of the main component from its potential impurities. This protocol can be readily implemented in a quality control laboratory for routine analysis and can serve as a foundation for further method validation as per regulatory requirements.
References
Application Notes: The Role of 4-Chloro-3-nitroanisole in the Synthesis of Iguratimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iguratimod (IGU) is a novel small molecule disease-modifying antirheumatic drug (DMARD) utilized in the treatment of rheumatoid arthritis.[1] It exerts its therapeutic effects through multiple immunomodulatory mechanisms, including the inhibition of pro-inflammatory cytokines and the modulation of T and B lymphocyte activity.[1][2] A key mechanism is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[3][4]
The synthesis of Iguratimod is a multi-step process for which 4-Chloro-3-nitroanisole serves as a crucial starting material.[5][6] This document provides a detailed overview of the synthetic pathway from this compound to Iguratimod, including comprehensive experimental protocols, quantitative data, and a summary of the drug's mechanism of action.
Synthetic Pathway and Workflow
The synthesis of Iguratimod from this compound involves a sequence of key transformations: nucleophilic aromatic substitution, reduction of a nitro group, mesylation, and subsequent reactions to construct the chromone (B188151) core. The overall workflow is depicted below.
Caption: Synthetic workflow for Iguratimod starting from this compound.
Physicochemical Data of Key Compounds
The properties of the starting material and key intermediates are summarized below.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | C₇H₆ClNO₃ | 187.58 | 41-43 | Beige to ochre powder |
| 4-Phenoxy-3-nitroanisole | C₁₃H₁₁NO₄ | 245.23 | - | - |
| 3-Amino-4-phenoxyanisole | C₁₃H₁₃NO₂ | 215.25 | - | - |
| Iguratimod | C₁₇H₁₄N₂O₅S | 374.37 | 237-238 | Crystalline solid |
Data sourced from references[5][7][8][9][10].
Detailed Experimental Protocols
The following protocols describe the key steps for the synthesis of Iguratimod from this compound.
Step 1: Synthesis of 4-Phenoxy-3-nitroanisole
This step involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom of this compound is displaced by a phenoxy group.[6][11]
Protocol:
-
To a solution of phenol in a suitable aprotic polar solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or potassium t-butoxide) to generate potassium phenolate (B1203915) in situ.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to approximately 110-120 °C and maintain for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 4-Phenoxy-3-nitroanisole.
| Parameter | Value |
| Key Reagents | This compound, Phenol, K₂CO₃/t-BuOK, DMF |
| Reaction Temperature | 110-120 °C |
| Reaction Time | 4-8 hours (monitor by TLC/HPLC) |
| Expected Yield | > 85% |
Step 2: Synthesis of 3-Amino-4-phenoxyanisole
This protocol details the reduction of the nitro group of 4-Phenoxy-3-nitroanisole to an amine using iron powder in an acidic medium.[11]
Protocol:
-
Suspend 4-Phenoxy-3-nitroanisole (1.0 eq) and iron powder (3.0-5.0 eq) in a mixture of ethanol (B145695) and water.
-
Heat the suspension to reflux (approximately 70-80 °C).
-
Add concentrated hydrochloric acid (HCl) or acetic acid dropwise to initiate and sustain the reduction.
-
Maintain the reaction at reflux for 2-4 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent, dry the combined organic phases, and evaporate the solvent to obtain 3-Amino-4-phenoxyanisole.
| Parameter | Value |
| Key Reagents | 4-Phenoxy-3-nitroanisole, Iron powder, HCl, Ethanol/Water |
| Reaction Temperature | 70-80 °C (Reflux) |
| Reaction Time | 2-4 hours |
| Expected Yield | > 90% |
Step 3: Synthesis of N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide
This step involves the sulfonylation of the newly formed amino group with methanesulfonyl chloride (mesyl chloride).[6][11]
Protocol:
-
Dissolve 3-Amino-4-phenoxyanisole (1.0 eq) in pyridine or dichloromethane (B109758) containing a base like triethylamine.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add methanesulfonyl chloride (1.1-1.2 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Quench the reaction by adding water or dilute HCl.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, water, and brine.
-
Dry the organic phase and concentrate under vacuum to yield the sulfonamide product.
| Parameter | Value |
| Key Reagents | 3-Amino-4-phenoxyanisole, Methanesulfonyl chloride, Pyridine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
| Expected Yield | > 80% |
Subsequent Steps to Iguratimod
The intermediate N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide undergoes several further reactions, including acylation and cyclization, to form the chromone ring system, followed by formylation to yield the final Iguratimod product.[11] These advanced steps require precise control over reaction conditions and are detailed in specialized literature and patents.[5][11]
Mechanism of Action: Inhibition of NF-κB Signaling
Iguratimod's anti-inflammatory properties are significantly attributed to its ability to inhibit the NF-κB signaling pathway.[12] In rheumatoid arthritis, pro-inflammatory stimuli like TNF-α activate this pathway, leading to the transcription of genes responsible for inflammation and joint destruction.[13] Iguratimod intervenes by preventing the activation and nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[1][4]
Caption: Iguratimod's inhibition of the NF-κB inflammatory signaling pathway.
Conclusion
This compound is an indispensable starting material for the chemical synthesis of Iguratimod. The synthetic route, while multi-stepped, relies on robust and well-established chemical transformations. The protocols outlined in this document provide a foundational guide for researchers involved in the synthesis and development of Iguratimod and related compounds. A thorough understanding of this synthetic pathway is crucial for process optimization, impurity profiling, and scaling up the production of this important antirheumatic agent.
References
- 1. Iguratimod as a New Drug for Rheumatoid Arthritis: Current Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orthopaedicsjournal.net [orthopaedicsjournal.net]
- 3. Iguratimod impurity identification, characterization, and synthesis. [wisdomlib.org]
- 4. What is the mechanism of Iguratimod? [synapse.patsnap.com]
- 5. CN1944420B - Iguratimod crystalline forms and compositions thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 10298-80-3 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. This compound | CAS#:10298-80-3 | Chemsrc [chemsrc.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Iguratimod, a synthetic disease modifying anti-rheumatic drug inhibiting the activation of NF-κB and production of RANKL: Its efficacy, radiographic changes, safety and predictors over two years' treatment for Japanese rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
Application Notes and Protocols for the Synthesis of Netarsudil Intermediates Using 4-Chloro-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Netarsudil, a potent Rho kinase (ROCK) inhibitor, is a cornerstone in the management of elevated intraocular pressure in patients with open-angle glaucoma or ocular hypertension. Its intricate molecular structure necessitates a multi-step synthesis, often involving key intermediates. This document provides detailed application notes and protocols for a plausible synthetic route to Netarsudil intermediates, commencing from the readily available starting material, 4-Chloro-3-nitroanisole. The protocols outlined herein are intended for research and development purposes and should be conducted by qualified personnel in a laboratory setting.
Introduction
The synthesis of active pharmaceutical ingredients (APIs) like Netarsudil is a critical aspect of drug development. The efficiency and scalability of the synthetic route directly impact the accessibility and cost-effectiveness of the final therapeutic agent. This compound serves as a viable starting material for the synthesis of a key aminophenyl intermediate of Netarsudil. This document outlines a proposed synthetic pathway, detailing the necessary experimental procedures and characterization data.
Proposed Synthetic Pathway from this compound
The proposed synthetic route involves a multi-step process to convert this compound into a key intermediate, (S)-3-amino-2-(4-methoxyphenyl)-N-(isoquinolin-6-yl)propanamide, which can then be further elaborated to yield Netarsudil. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for a Netarsudil intermediate.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4-chloroanisole (Reduction)
This protocol describes the reduction of the nitro group of this compound.
Materials:
-
This compound
-
Iron powder
-
Ammonium (B1175870) chloride
-
Water
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a stirred suspension of iron powder (5 equivalents) in a mixture of ethanol and water (2:1), add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (approximately 80-85 °C).
-
Add a solution of this compound (1 equivalent) in ethanol dropwise to the refluxing mixture over 1 hour.
-
After the addition is complete, continue refluxing for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Amino-4-chloroanisole.
Expected Yield and Purity:
| Parameter | Value |
| Appearance | Off-white to pale yellow solid |
| Yield | 85-95% |
| Purity (by HPLC) | >98% |
Protocol 2: Synthesis of 4-Chloro-3-acetamidoanisole (Acetylation)
This protocol details the protection of the amino group.
Materials:
-
3-Amino-4-chloroanisole
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve 3-Amino-4-chloroanisole (1 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Chloro-3-acetamidoanisole.
Expected Yield and Purity:
| Parameter | Value |
| Appearance | White to off-white solid |
| Yield | 90-98% |
| Purity (by HPLC) | >99% |
Protocol 3: Synthesis of 3-Acetamido-4-methoxyphenylboronic acid (Borylation)
This protocol describes the formation of the boronic acid derivative necessary for the subsequent coupling reaction.
Materials:
-
4-Chloro-3-acetamidoanisole
-
Potassium acetate
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
1,4-Dioxane (B91453) (anhydrous)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-Chloro-3-acetamidoanisole (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (0.03 equivalents) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and filter through celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude pinacol (B44631) boronate ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) and stirring at room temperature for 2-4 hours.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield 3-Acetamido-4-methoxyphenylboronic acid.
Expected Yield and Purity:
| Parameter | Value |
| Appearance | White to light brown solid |
| Yield | 60-75% (over two steps) |
| Purity (by NMR) | >95% |
Netarsudil's Mechanism of Action: Rho Kinase (ROCK) Signaling Pathway
Netarsudil primarily functions by inhibiting Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] This inhibition leads to the relaxation of the trabecular meshwork, increasing aqueous humor outflow and thereby reducing intraocular pressure.[1][4] The Rho/ROCK signaling pathway plays a crucial role in regulating cellular processes such as cytoskeletal organization and cell contractility.[1][5]
Caption: Netarsudil's inhibition of the ROCK signaling pathway.
Conclusion
The synthetic route detailed in these application notes provides a viable pathway for the laboratory-scale synthesis of key Netarsudil intermediates starting from this compound. The provided protocols, along with the characterization data, offer a solid foundation for researchers engaged in the development of novel and efficient synthetic strategies for this important pharmaceutical agent. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped laboratory setting.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3-nitroanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-3-nitroanisole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the nitration of 4-chloroanisole (B146269).
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction: The reaction may not have gone to completion. | - Increase reaction time: Monitor the reaction progress using TLC. - Optimize temperature: Ensure the reaction is maintained at the optimal temperature, typically between 0-5°C.[1] - Check reagent purity: Use high-purity starting materials and reagents. |
| Side reactions: Formation of unwanted byproducts reduces the yield of the desired product. | - Strict temperature control: The nitration reaction is exothermic. Maintain a low temperature (0-5°C) to minimize the formation of isomers and oxidation byproducts.[1] - Slow addition of nitrating agent: Add the nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise to the solution of 4-chloroanisole to prevent localized overheating. | |
| Loss of product during workup: The product may be lost during extraction or purification steps. | - Optimize extraction: Use an appropriate solvent for extraction, such as dichloromethane (B109758) or chloroform.[2] Perform multiple extractions to ensure complete recovery. - Careful purification: Choose a suitable recrystallization solvent or solvent mixture to maximize crystal recovery. Ethanol or methanol/water mixtures are commonly used.[2][3] | |
| Formation of Multiple Isomers | Suboptimal regioselectivity: The methoxy (B1213986) and chloro groups direct the electrophilic substitution to different positions on the aromatic ring. While the desired product is the 3-nitro isomer, other isomers like 2-nitro and dinitro compounds can form. | - Control reaction temperature: Lower temperatures generally favor the formation of the desired 3-nitro isomer. - Choice of nitrating agent: While mixed acid (HNO₃/H₂SO₄) is standard, exploring other nitrating systems could potentially improve regioselectivity. |
| Difficulty in Product Purification | Similar physical properties of isomers: The desired 3-nitro isomer and other unwanted isomers may have similar boiling points and solubilities, making separation by distillation or recrystallization challenging. | - Recrystallization with a suitable solvent system: Experiment with different solvent systems to find one that selectively crystallizes the desired isomer. Common choices include ethanol, methanol, or mixtures with water.[3][4] - Column chromatography: If recrystallization is ineffective, column chromatography can be used for more precise separation. |
| Dark-Colored or Tarry Product | Oxidation or decomposition: The starting material or product may have been oxidized or decomposed due to harsh reaction conditions. | - Maintain low temperature: Strictly control the temperature during the addition of the nitrating mixture. - Use of purified reagents: Ensure that the nitric acid used is not old or discolored, as it may contain nitrogen oxides that can lead to side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent laboratory and industrial method is the electrophilic aromatic substitution of 4-chloroanisole using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.[5][6]
Q2: What are the critical parameters to control for maximizing the yield?
The most critical parameter is temperature control. The nitration reaction is highly exothermic, and maintaining a low temperature (typically 0-5°C) is crucial to minimize side reactions and improve the regioselectivity towards the desired 3-nitro isomer.[1] The rate of addition of the nitrating agent should also be carefully controlled.
Q3: What are the common isomers formed during the nitration of 4-chloroanisole?
The primary byproduct is often the 2-nitro isomer (4-chloro-2-nitroanisole). Dinitrated products can also be formed if the reaction conditions are too harsh.
Q4: How can I effectively remove the unwanted isomers?
Careful recrystallization is the most common method. Ethanol, methanol, or a mixture of alcohol and water are often effective.[2][3][4] The solubility of the isomers may differ enough in a specific solvent system to allow for selective crystallization. If recrystallization fails to provide the desired purity, column chromatography is a more effective but less scalable option.
Q5: Are there alternative synthesis routes to this compound?
Yes, an alternative route starts from p-anisidine. This multi-step synthesis involves:
-
Protection of the amino group (e.g., by acetylation).
-
Nitration of the protected p-anisidine.
-
Deprotection of the amino group.
-
A Sandmeyer reaction to replace the amino group with a chloro group.[2]
This method can be advantageous for achieving specific regioselectivity but involves more steps.
Experimental Protocols
Protocol 1: Nitration of 4-Chloroanisole
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
4-chloroanisole
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Dichloromethane (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroanisole in concentrated sulfuric acid.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[7]
-
Slowly add the nitrating mixture dropwise to the stirred solution of 4-chloroanisole, ensuring the temperature does not exceed 5°C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Data Presentation
Table 1: Reaction Parameters for Nitration of 4-Chloroanisole
| Parameter | Recommended Value | Reference |
| Reactant Ratio | ||
| 4-Chloroanisole | 1 equivalent | - |
| Nitric Acid | 1.0 - 1.2 equivalents | [8] |
| Sulfuric Acid | 2 - 3 equivalents | [8] |
| Temperature | 0 - 5 °C | [1] |
| Reaction Time | 1 - 3 hours | [8] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₃ | [5] |
| Molecular Weight | 187.58 g/mol | [5] |
| Appearance | Beige to ochre powder | [5] |
| Melting Point | 41-43 °C | [5][9] |
| Boiling Point | 293 °C | [5] |
| Solubility | Soluble in methanol | [10] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. US7737308B1 - Methods for nitrating compounds - Google Patents [patents.google.com]
- 2. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nitrating mixture - Sciencemadness Wiki [sciencemadness.org]
- 8. stmarys-ca.edu [stmarys-ca.edu]
- 9. This compound | CAS#:10298-80-3 | Chemsrc [chemsrc.com]
- 10. lookchem.com [lookchem.com]
Technical Support Center: Purification of Crude 4-Chloro-3-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-3-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities present in crude this compound largely depend on the synthetic route employed.
-
From Sandmeyer Reaction of 4-amino-3-nitroanisole: Potential impurities include unreacted 4-amino-3-nitroanisole, residual diazonium salts, and byproducts from side reactions of the diazonium salt.[1][2][3][4][5]
-
From Nitration of 4-chloroanisole: The primary impurities are often isomeric byproducts, such as 2-chloro-5-nitroanisole (B17299) and other positional isomers, as well as unreacted 4-chloroanisole.[6][7] Over-nitration products can also be present.[8]
Q2: Which purification technique is most suitable for my crude this compound?
A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.
-
Recrystallization: This is an effective method for removing small amounts of impurities from a solid sample. It is particularly useful if the impurities have different solubility profiles from the desired product. Alcohols like ethanol (B145695) and methanol (B129727) have been reported as suitable solvents.[9][10][11][12]
-
Column Chromatography: This technique is ideal for separating mixtures with components of different polarities, such as isomers or unreacted starting materials.[13][14][15] It is highly effective for achieving high purity, especially when dealing with complex mixtures.
-
Vacuum Distillation: For thermally stable, liquid impurities or if the product itself is a low-melting solid, vacuum distillation can be a viable option to separate components based on their boiling points.[12]
Q3: My purified this compound has a low melting point. What could be the reason?
A3: A low or broad melting point range is a strong indication of the presence of impurities. The melting point of pure this compound is typically in the range of 41-45 °C.[9][10][11] Even small amounts of impurities can cause a significant depression and broadening of the melting point range. Further purification by recrystallization or column chromatography is recommended.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | - Reheat the solution to dissolve the oil. - Add a small amount of a co-solvent in which the compound is more soluble to reduce the overall boiling point of the solvent mixture. - Allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound. |
| Very low or no crystal formation upon cooling. | Too much solvent was used, preventing the solution from reaching saturation. The compound is highly soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to concentrate the solution and then allow it to cool again. - Cool the solution in an ice bath to further decrease the solubility. - If the compound is too soluble, consider a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. |
| Colored impurities remain in the final product. | The colored impurities have similar solubility to the product in the chosen solvent. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that this may also adsorb some of your product. - Perform a second recrystallization. |
| Crystals form too quickly, potentially trapping impurities. | The solution is cooling too rapidly. The solution is highly supersaturated. | - Reheat the solution to redissolve the crystals. - Allow the solution to cool more slowly at room temperature before placing it in an ice bath. - Add a slightly larger volume of solvent to avoid high supersaturation. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of spots on the TLC plate. | The polarity of the eluent is either too high or too low. | - If the spots remain at the baseline (low Rf), increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture).[16][17] - If the spots run with the solvent front (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of hexane).[16][17] |
| The compound does not move from the top of the column. | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent system. For example, start with a low polarity mixture like 95:5 hexane/ethyl acetate and gradually increase the ethyl acetate content. |
| All compounds elute together from the column. | The eluent is too polar. | - Start with a less polar eluent system. Perform thorough TLC analysis with various solvent mixtures to find an optimal system that provides good separation between your product and impurities. An ideal Rf value for the desired compound on TLC is typically between 0.2 and 0.4 for good separation on a column. |
| Streaking or tailing of spots on the TLC or column. | The sample is overloaded. The compound is interacting strongly with the stationary phase (silica gel is acidic). | - Load a smaller amount of the crude material onto the column. - Add a small amount of a modifier to the eluent, such as a few drops of triethylamine (B128534) for basic compounds or acetic acid for acidic compounds (though not typically necessary for this compound). |
Experimental Protocols
Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (near boiling) while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, subsequently cool the flask in an ice bath for about 15-20 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point (e.g., room temperature to 35 °C).
Quantitative Data (Typical):
| Parameter | Value |
| Solvent | Dehydrated Ethanol[12] or Methanol[9][10][11] |
| Crude:Solvent Ratio (approx.) | 1g : 5-10 mL (adjust as needed) |
| Expected Yield | 70-90% |
| Expected Purity (by HPLC) | >99% |
| Melting Point (pure) | 41-45 °C[9][10][11] |
Column Chromatography
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TLC Analysis: Develop a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired compound.
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Column Packing: Pack a chromatography column with silica (B1680970) gel using the chosen eluent system (wet or dry packing method).
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent (like dichloromethane), and carefully load it onto the top of the silica gel.
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Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
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Fraction Analysis: Monitor the composition of the collected fractions using TLC.
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Isolation: Combine the pure fractions containing the this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Quantitative Data (Typical):
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixtures (e.g., 9:1 to 4:1 v/v) |
| Expected Rf (9:1 Hexane:EtOAc) | ~0.3-0.5 (highly dependent on exact conditions) |
| Expected Purity (by HPLC) | >99.5% |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. Explain sandmeyer reaction with example | Filo [askfilo.com]
- 2. Sandmeyer Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistryguide.com [organicchemistryguide.com]
- 6. byjus.com [byjus.com]
- 7. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 8. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 9. This compound | 10298-80-3 [chemicalbook.com]
- 10. lookchem.com [lookchem.com]
- 11. This compound | 10298-80-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 12. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]
- 13. Virtual Labs [oc-amrt.vlabs.ac.in]
- 14. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. community.wvu.edu [community.wvu.edu]
Technical Support Center: Synthesis of 4-Chloro-3-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and industrially significant method for the synthesis of this compound is the direct nitration of 4-chloroanisole (B146269).[1] This electrophilic aromatic substitution reaction typically employs a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
The primary side products depend on the synthetic route employed. For the common nitration of 4-chloroanisole, the main impurities are other positional isomers, primarily 4-Chloro-2-nitroanisole. Over-nitration can lead to dinitrated products, and dealkylation of the methoxy (B1213986) group can result in the formation of chloronitrophenols. In alternative routes, such as the Sandmeyer reaction, side products like biaryl compounds and phenols can be formed.
Q3: How can I minimize the formation of isomeric side products during the nitration of 4-chloroanisole?
Controlling the regioselectivity of the nitration reaction is key to minimizing isomeric impurities. This can be achieved by carefully controlling the reaction conditions. Lowering the reaction temperature generally favors the formation of the thermodynamically more stable product and can reduce the formation of undesired isomers. The choice of nitrating agent and solvent system can also influence the isomer ratio.
Q4: What causes the formation of dinitrated side products, and how can I prevent it?
Dinitrated side products are typically the result of over-nitration, which occurs when the reaction conditions are too harsh or the reaction is allowed to proceed for too long. To prevent this, it is crucial to use a stoichiometric amount of the nitrating agent and to maintain a low reaction temperature. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time to maximize the yield of the desired mono-nitrated product while minimizing dinitration.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure the reaction has been stirred for the appropriate amount of time at the specified temperature. - Verify the concentration and purity of the starting materials and reagents. - Consider a slight increase in reaction time or temperature, but monitor closely for the formation of side products. |
| Suboptimal Reaction Temperature | - For the nitration of 4-chloroanisole, maintain a low temperature (typically 0-10 °C) to prevent side reactions and decomposition of the product. - For the Sandmeyer reaction, ensure the diazotization is performed at a low temperature (0-5 °C) and the subsequent displacement reaction is carried out at the optimal temperature for the specific copper catalyst used. |
| Inefficient Nitrating Agent | - Ensure the nitric acid and sulfuric acid are of high concentration and purity. - Consider the use of alternative nitrating agents if yields remain low, but be aware that this may alter the regioselectivity. |
| Loss of Product During Workup | - Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the product in the aqueous phase. - Use an appropriate solvent for extraction in which the product has high solubility and is immiscible with the aqueous layer. |
Issue 2: High Levels of Isomeric Impurities (e.g., 4-Chloro-2-nitroanisole)
| Possible Cause | Troubleshooting Step |
| Reaction Temperature Too High | - Lower the reaction temperature. The ortho/para isomer ratio in nitration reactions is often temperature-dependent. |
| Choice of Nitrating Agent/Solvent | - The composition of the nitrating mixture and the solvent can influence regioselectivity. Experiment with different solvent systems or nitrating agents (e.g., acetyl nitrate) to optimize for the desired isomer. |
| Insufficient Mixing | - Ensure efficient stirring of the reaction mixture to maintain a homogeneous temperature and concentration of reagents, which can affect the selectivity of the reaction. |
Issue 3: Presence of Dinitrated or Phenolic Impurities
| Possible Cause | Troubleshooting Step |
| Excess Nitrating Agent | - Use a stoichiometric amount of the nitrating agent relative to the 4-chloroanisole. An excess of the nitrating agent significantly increases the likelihood of dinitration. |
| Reaction Time Too Long | - Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed to prevent further nitration of the desired product. |
| High Reaction Temperature | - High temperatures can promote both dinitration and dealkylation of the methoxy group, leading to the formation of chloronitrophenols. Maintain a low and controlled temperature throughout the reaction. |
| Presence of Water in the Reaction Mixture (for Sandmeyer route) | - In the Sandmeyer reaction, the presence of excess water can lead to the formation of phenolic byproducts from the reaction of the diazonium salt with water.[2] Ensure the reaction is carried out under appropriate conditions to minimize this side reaction. |
Summary of Common Side Products
| Side Product | Formation Pathway | Appearance in Analysis (e.g., GC/TLC) |
| 4-Chloro-2-nitroanisole | Isomeric byproduct of the nitration of 4-chloroanisole. | A distinct peak/spot with a retention time/Rf value close to the main product. |
| Dinitro-4-chloroanisole isomers | Over-nitration of 4-chloroanisole or the desired product. | Peaks/spots with higher molecular weight and different polarity compared to the mono-nitrated products. |
| Chloronitrophenols | Dealkylation of the methoxy group during nitration, often under harsh conditions. | More polar compounds that may streak on TLC or have longer retention times on GC if not derivatized. |
| Biaryl Compounds | Radical coupling during the Sandmeyer reaction.[3] | High molecular weight impurities, may appear as less mobile spots on TLC. |
| Phenols (from Sandmeyer) | Reaction of the diazonium salt with water.[2] | Polar impurities that can be identified by their acidic nature. |
Experimental Protocols
Synthesis of this compound via Nitration of 4-chloroanisole
This protocol is a general guideline and may require optimization.
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Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath (0-5 °C), slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) with constant stirring.
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Reaction: To a solution of 4-chloroanisole (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or acetic acid), add the pre-cooled nitrating mixture dropwise while maintaining the reaction temperature between 0 and 10 °C.
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Monitoring: Monitor the progress of the reaction by TLC or GC.
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Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.
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Workup: Separate the organic layer. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) or by column chromatography on silica (B1680970) gel.
Synthesis of this compound via Sandmeyer Reaction
This route starts from 4-amino-3-nitroanisole.
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Diazotization: Dissolve 4-amino-3-nitroanisole (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (B80452) (1.1 equivalents) in water, keeping the temperature below 5 °C.
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Preparation of the Copper(I) Chloride Solution: Separately, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
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Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas will be evolved. The reaction temperature should be carefully controlled.
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Workup: After the evolution of nitrogen ceases, the reaction mixture is typically warmed to room temperature and then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: The organic extracts are combined, washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.[4]
Reaction Pathway Diagrams
Caption: Synthetic pathways to this compound and common side products.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
troubleshooting diazotization reactions for 4-chloro-3-nitroanisole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting diazotization reactions for 4-chloro-3-nitroanisole. The resources below include a detailed experimental protocol, a troubleshooting guide, frequently asked questions (FAQs), and key data presented for easy comparison.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the diazotization of this compound, a substrate known to be challenging due to its electron-deficient nature.
Frequently Asked Questions (FAQs)
Q1: Why is a low temperature (0-5 °C) critical for this reaction? A1: Low temperatures are essential because the resulting diazonium salt of this compound is thermally unstable. At temperatures above 5 °C, the diazonium salt can rapidly decompose, leading to the formation of phenolic byproducts and the evolution of nitrogen gas, which significantly reduces the yield of the desired product.
Q2: My reaction mixture has turned dark brown or black. What is the likely cause? A2: A dark coloration often indicates the decomposition of the diazonium salt or the occurrence of unwanted side reactions. This is typically caused by the temperature rising above the optimal 0-5 °C range. Another potential cause is insufficient acidity, which can lead to azo coupling reactions between the newly formed diazonium salt and the unreacted starting amine.
Q3: What is the best acid to use, and why is high acidity important? A3: Strong mineral acids such as hydrochloric acid (HCl) or sulfuric acid are commonly used. High acidity is crucial for two primary reasons: it facilitates the in-situ generation of the reactive electrophile, the nitrosonium ion (NO+), from sodium nitrite (B80452), and it ensures that the weakly basic primary amine is fully protonated, preventing it from coupling with the diazonium salt. For electron-deficient amines like this compound, strongly acidic conditions are particularly important for the reaction to proceed efficiently.
Q4: How can I confirm that the diazotization reaction is complete? A4: A common method to check for the completion of the reaction is to test for the presence of a slight excess of nitrous acid. This can be done by spotting the reaction mixture onto starch-iodide paper. The development of a blue-black color indicates the presence of excess nitrous acid, which suggests that all of the this compound has reacted.
Q5: What should I do if I have excess nitrous acid at the end of the reaction? A5: Excess nitrous acid can sometimes interfere with subsequent coupling reactions. It can be neutralized by the careful addition of a small amount of urea (B33335) or sulfamic acid, which reacts with nitrous acid to produce nitrogen gas, carbon dioxide, and water.
Troubleshooting Specific Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature was too high.2. Insufficient acid was used.3. Incomplete dissolution of the 4-amino-3-nitroanisole.4. Degradation of reagents. | 1. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath.2. Ensure a sufficient excess of a strong mineral acid is used.3. Ensure the starting material is fully dissolved in the acid before adding the nitrite solution. Gentle warming before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite.4. Use high-purity, properly stored starting materials and a freshly prepared sodium nitrite solution. |
| Reaction Mixture Turns Dark/Oily | 1. Decomposition of the diazonium salt.2. Azo coupling side reaction. | 1. Check and maintain the low temperature. Ensure slow, dropwise addition of the sodium nitrite solution.2. Increase the concentration of the acid to ensure full protonation of the starting amine. |
| Solid Precipitates Out of Solution | 1. The amine salt is not fully soluble in the acid.2. The diazonium salt is precipitating. | 1. Ensure sufficient acid is used to form the soluble salt of the amine.2. This can be normal if the diazonium salt is not very soluble in the reaction medium. Proceed to the next step, ensuring the mixture is well-stirred. |
| Foaming or Gas Evolution | 1. Nitrogen gas (N₂) evolution due to diazonium salt decomposition. | 1. Immediately check and lower the reaction temperature.2. Add the sodium nitrite solution more slowly to the strongly acidic solution. |
Quantitative Data Summary
The following table summarizes key quantitative data from a representative diazotization protocol for a compound structurally similar to this compound, providing a baseline for experimental design.
| Parameter | Value | Reference |
| Starting Material | 4-amino-3-nitroanisole | Patent CN1462737A |
| Acid Medium | Concentrated Hydrochloric Acid and Water | Patent CN1462737A |
| Diazotizing Agent | Sodium Nitrite | Patent CN1462737A |
| Reaction Temperature | 0-5 °C | Patent CN1462737A |
| Reaction Time | Not specified, but dropwise addition followed by a holding period. | Patent CN1462737A |
| Yield | 68.4% (of the final this compound product after Sandmeyer reaction) | Patent CN1462737A |
Experimental Protocols
Detailed Protocol for the Diazotization of 4-amino-3-nitroanisole
This protocol is adapted from a patented procedure and is intended for research purposes.
Materials:
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4-amino-3-nitroanisole
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Concentrated Hydrochloric Acid
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Sodium Nitrite
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Distilled Water
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Ice
Procedure:
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Preparation of the Amine Salt Solution:
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In a suitable reaction vessel, combine concentrated hydrochloric acid (24.5 kg) and water (24.5 kg).
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To this acidic solution, add 4-amino-3-nitroanisole (5.5 kg).
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Stir the mixture and warm it to 40-50 °C to ensure complete dissolution of the amine.
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Once dissolved, cool the solution to 0-5 °C using an ice-salt bath.
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Preparation of the Nitrite Solution:
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In a separate beaker, dissolve sodium nitrite (2.26 kg) in water (8 L).
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Diazotization Reaction:
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Slowly add the sodium nitrite solution dropwise to the cold, stirred amine salt solution.
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Carefully monitor the internal temperature and ensure it does not rise above 5 °C.
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After the addition is complete, continue to stir the reaction mixture at 0-5 °C. The resulting solution contains the 4-chloro-3-nitrobenzenediazonium salt and is ready for subsequent reactions, such as a Sandmeyer reaction.
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Visualizations
Chemical Reaction Pathway
optimizing reaction conditions for 4-Chloro-3-nitroanisole production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials for the synthesis of this compound include 4-chloroanisole (B146269) through direct nitration, or a multi-step synthesis commencing with p-chlorophenol or p-anisidine (B42471).[1][2] The choice of starting material often depends on the desired scale of the reaction, available resources, and the specific isomeric purity required.
Q2: What is the primary challenge in the synthesis of this compound via direct nitration?
A2: The primary challenge in the direct nitration of 4-chloroanisole is controlling the regioselectivity. The methoxy (B1213986) group is an ortho-, para-director, while the chloro group is also an ortho-, para-director. This can lead to the formation of multiple isomers, such as 2-chloro-4-nitroanisole (B1210655) and 4-chloro-2-nitroanisole, in addition to the desired this compound, making purification difficult. Careful control of reaction conditions is crucial to favor the formation of the desired product.[2][3]
Q3: Are there alternative synthesis routes to improve regioselectivity?
A3: Yes, to overcome the challenge of regioselectivity, a common strategy involves a multi-step synthesis. One such method begins with p-chlorophenol, where a positioning group is introduced to direct the nitration to the desired position before being removed.[4] Another approach starts with p-anisidine, which involves protection of the amino group, followed by nitration, deprotection, and a Sandmeyer-type reaction to introduce the chlorine atom.[1]
Q4: What are the typical reagents used for the nitration step?
A4: The nitration of the aromatic ring is typically achieved using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[5] This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.[5][6] The reaction is highly exothermic and requires careful temperature control.
Q5: What safety precautions should be taken during the synthesis of this compound?
A5: The synthesis of this compound involves the use of corrosive and hazardous materials. It is classified as an irritant to the skin, eyes, and respiratory system.[2] Therefore, appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, must be worn. All reactions, especially the nitration step, should be conducted in a well-ventilated fume hood. The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of side products/isomers. - Loss of product during workup and purification. | - Monitor the reaction progress using TLC or GC to ensure completion. - Carefully control the temperature during the nitration step, typically between 0-10°C. - Optimize the ratio of nitric acid to sulfuric acid. - Employ a synthesis strategy that enhances regioselectivity, such as using a directing group.[4] - Ensure efficient extraction and recrystallization procedures. |
| Presence of Multiple Isomers in the Product | - Poor regioselectivity during the nitration of 4-chloroanisole. | - Modify the reaction conditions (temperature, reaction time, reagent concentration) to favor the desired isomer. - Consider a multi-step synthesis that utilizes a positioning group to control the site of nitration.[1][4] - Employ purification techniques such as column chromatography or fractional crystallization to separate the isomers. |
| Dark-colored Reaction Mixture or Product | - Formation of nitrated byproducts or polymeric materials. - Reaction temperature was too high. | - Maintain strict temperature control during the addition of the nitrating mixture. - Use purified starting materials. - Decolorize the crude product using activated carbon during recrystallization. |
| Difficulty in Isolating the Product | - Product is soluble in the workup solvent. - Inefficient extraction. | - Use an appropriate extraction solvent in which the product has high solubility and is immiscible with the aqueous layer (e.g., dichloromethane, ethyl acetate).[4][7] - Perform multiple extractions to ensure complete recovery of the product. - If the product is a solid, ensure the solution is sufficiently cooled to induce crystallization. |
Experimental Protocols
Protocol 1: Synthesis of this compound starting from p-Anisidine[1]
This protocol involves a four-step synthesis: acetylation of p-anisidine, nitration, deacetylation, and finally, a Sandmeyer reaction to introduce the chloro group.
Step 1: Acetylation of p-Anisidine
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In a suitable reaction vessel, dissolve p-anisidine in a polar solvent (e.g., water, ethanol).
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Add acetic anhydride (B1165640) to the solution while maintaining the temperature between 0-45°C.
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Stir the reaction mixture for 1 hour to yield N-(4-methoxyphenyl)acetamide.
Step 2: Nitration of N-(4-methoxyphenyl)acetamide
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Dissolve the product from Step 1 in a suitable solvent.
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Prepare a nitrating mixture of nitric acid and sulfuric acid.
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Slowly add the nitrating mixture to the solution while keeping the temperature controlled to obtain N-(4-methoxy-2-nitrophenyl)acetamide.
Step 3: Deacetylation
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Treat the nitrated product from Step 2 with sulfuric acid and an appropriate acid (e.g., thionamic acid) at a temperature between 45-185°C for 1-8 hours to yield 4-amino-3-nitroanisole.
Step 4: Sandmeyer Reaction
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Dissolve 4-amino-3-nitroanisole in a polar solvent with an acid.
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Cool the solution to 0-5°C and add a solution of sodium nitrite.
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Add a solution of cuprous chloride and heat the reaction mixture to 45-65°C for 1-8 hours.
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After the reaction is complete, extract the product with an organic solvent (e.g., chloroform).
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Purify the crude product by distillation under reduced pressure and recrystallization from ethanol (B145695) to obtain this compound.
Note: This is a generalized protocol based on patent literature. Researchers should consult the original source and perform their own optimization.
Reaction Workflow and Logic Diagrams
Caption: Synthesis workflow for this compound from p-Anisidine.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. prepchem.com [prepchem.com]
stability issues and degradation of 4-Chloro-3-nitroanisole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 4-Chloro-3-nitroanisole. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the handling, storage, and use of this compound in experimental settings.
Issue 1: Unexpected Discoloration of this compound Solid or Solution
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Question: My solid this compound, which is typically a pale yellow to yellow powder, has developed a darker yellow or brownish color. Similarly, my solution of the compound has changed color. What could be the cause?
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Possible Causes & Solutions:
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Exposure to Light: this compound may be susceptible to photodegradation, especially under UV light. The nitro group can be photoreactive, leading to the formation of colored byproducts.
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Solution: Store the solid compound and any solutions in amber-colored vials or containers, or in a dark place, to minimize light exposure.[1] When conducting experiments, shield the reaction vessel from direct light if photostability is a concern.
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Elevated Temperatures: Although generally stable at room temperature, prolonged exposure to high temperatures can cause thermal degradation.
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Contamination: Impurities in the solid or solvent can catalyze degradation reactions.
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Solution: Use high-purity solvents and ensure all glassware is scrupulously clean. Analyze the purity of your starting material if you suspect contamination.
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Issue 2: Inconsistent or Low Yields in Reactions Involving this compound
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Question: I am using this compound as a starting material, but my reaction yields are inconsistent or lower than expected. Could the stability of the compound be a factor?
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Possible Causes & Solutions:
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Degradation of Starting Material: If the this compound has degraded due to improper storage or handling, its effective concentration will be lower, leading to reduced yields.
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Solution: Before use, assess the purity of the this compound, especially if it has been stored for a long time or under suboptimal conditions. Techniques like HPLC or GC can be used for purity assessment.
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Incompatibility with Reaction Conditions: The compound might be unstable under the specific pH, temperature, or reagent conditions of your experiment.
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Solution: Review your reaction conditions. For example, strong basic conditions could potentially lead to nucleophilic aromatic substitution, replacing the chloro or nitro group. Perform a small-scale stability study of this compound under your reaction conditions (without other reactants) to check for degradation.
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Side Reactions: The functional groups on this compound can participate in unintended side reactions.
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Solution: Analyze your crude reaction mixture for byproducts. This can provide clues about side reactions. Consider adjusting reaction parameters such as temperature, reaction time, or order of reagent addition to minimize side product formation.
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Issue 3: Appearance of Unexpected Peaks in Chromatographic Analysis
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Question: When analyzing my sample of this compound or a reaction mixture containing it by HPLC or GC, I observe unexpected peaks. What are these, and how can I avoid them?
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Possible Causes & Solutions:
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Degradation Products: The unexpected peaks are likely degradation products formed during storage, sample preparation, or the experiment itself.
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Solution: To identify the source of degradation, analyze a freshly prepared solution of high-purity this compound. If the peaks are still present, the starting material may be impure. If the peaks appear over time or after subjecting the sample to certain conditions (e.g., heating, light exposure), they are likely degradation products.
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Potential Degradation Pathways:
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Hydrolysis: Under certain pH and temperature conditions, the methoxy (B1213986) group could be hydrolyzed to a hydroxyl group, forming 4-chloro-3-nitrophenol. The chloro or nitro group could also be subject to hydrolysis, though this is generally less favorable.
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Reduction of Nitro Group: In the presence of reducing agents or certain catalysts, the nitro group can be reduced to a nitroso, hydroxylamino, or amino group, leading to compounds like 4-chloro-3-nitrosoanisole or 4-chloro-3-aminoanisole.
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Photodegradation: Exposure to UV light can lead to complex degradation pathways for nitroaromatic compounds, potentially involving the formation of phenolic compounds or dehalogenation.[3][4]
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Troubleshooting Steps:
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Confirm Peak Identity: If possible, use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peaks and propose potential structures for the degradation products.
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Conduct Forced Degradation Studies: Systematically expose this compound to hydrolytic, oxidative, photolytic, and thermal stress conditions to intentionally generate degradation products. This will help in confirming the identity of the unknown peaks in your samples. (See Experimental Protocols section for more details).
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Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[1][2] Storing at 0-8°C is often recommended by suppliers.[1]
Q2: Is this compound sensitive to moisture?
A2: While not explicitly reported to be highly moisture-sensitive, as a good laboratory practice, it should be stored in a dry environment to prevent potential hydrolysis over long-term storage, especially given its functional groups.
Q3: What are the potential degradation products of this compound?
A3: Based on the chemical structure, potential degradation products could include:
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4-Chloro-3-nitrophenol: Formed via hydrolysis of the methoxy group.
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4-Methoxy-2-nitrophenol: Formed via nucleophilic substitution of the chloro group, although this is less likely under typical conditions.
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Derivatives from nitro group reduction: Such as 4-chloro-3-nitrosoanisole, N-(4-chloro-3-methoxyphenyl)hydroxylamine, and 3-amino-4-chloroanisole.
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Dehalogenated products: Such as 3-nitroanisole.
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Products of photodecomposition: Which can be complex and may include phenolic compounds and products of ring cleavage.[3][4]
Q4: How can I monitor the stability of this compound in my experiments?
A4: A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, is the best way to monitor the stability. The method should be able to separate the intact this compound from its potential degradation products. Gas chromatography (GC) can also be a suitable technique.[5]
Q5: Are there any known incompatibilities of this compound with common laboratory reagents?
A5: Avoid strong reducing agents, as they can reduce the nitro group. Be cautious with strong bases, as they may promote nucleophilic aromatic substitution or hydrolysis. Also, avoid prolonged exposure to strong acids at high temperatures, which could catalyze hydrolysis.
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Stress Condition | Potential Degradation Pathway | Potential Degradation Products | Mitigation Strategies |
| Photolytic (UV/Visible Light) | Photoreduction, dehalogenation, ring cleavage | Phenolic compounds, dehalogenated species | Store in amber containers, protect from light |
| Thermal (High Temperature) | Decomposition | Complex mixture of byproducts | Store in a cool place, avoid excessive heating |
| Hydrolytic (Acidic/Basic) | Hydrolysis of methoxy group | 4-Chloro-3-nitrophenol | Use anhydrous solvents, control pH |
| Oxidative | Oxidation of the aromatic ring or methoxy group | Not well-documented, potentially ring-opened products | Avoid strong oxidizing agents unless part of the reaction |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products and assess the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 80°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, heat the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including the control, by a validated stability-indicating HPLC-UV method. An LC-MS method can be used for the identification of degradation products.
-
Calculate the percentage of degradation.
-
Mandatory Visualization
Caption: Troubleshooting workflow for experimental issues.
Caption: Workflow for forced degradation studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
managing exothermic reactions in 4-Chloro-3-nitroanisole synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-3-nitroanisole. This document addresses the critical aspects of managing the highly exothermic nitration reaction, offering troubleshooting solutions and frequently asked questions to ensure safe and successful experiments.
Troubleshooting Guide: Managing Exothermic Reactions
This guide provides solutions to specific problems that may arise during the synthesis of this compound, with a focus on controlling the exothermic nitration step.
Issue 1: Rapid and Uncontrolled Temperature Increase (Runaway Reaction)
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Question: My reaction temperature is escalating rapidly and is unresponsive to the cooling bath. What immediate actions should I take, and what are the probable causes?
-
Answer: An uncontrolled temperature increase signifies a runaway reaction, a hazardous situation that requires immediate and decisive action.
Immediate Actions:
-
Immediately halt the addition of the nitrating agent.
-
Enhance the cooling efficiency by adding more ice, dry ice, or a colder solvent to the cooling bath.
-
If the temperature continues to rise, and as a last resort, prepare for an emergency quench by carefully and slowly pouring the reaction mixture into a large volume of crushed ice or ice-water with vigorous stirring. Caution: This should be done with extreme care as the dilution of concentrated acids is also highly exothermic.
-
Alert your supervisor and adhere to all established laboratory emergency protocols.
Potential Causes and Preventative Measures:
-
Inadequate Cooling: The cooling bath's temperature may be insufficient, or its capacity may be too low to dissipate the heat generated by the reaction.
-
Prevention: Ensure the cooling bath is at the appropriate temperature (e.g., 0-5°C or lower) before starting the addition of the nitrating agent. Use a sufficiently large cooling bath.
-
-
Rate of Addition: The nitrating agent was added too quickly, generating heat faster than the cooling system can remove it.
-
Prevention: Add the nitrating agent dropwise or in small portions, allowing the temperature to stabilize between additions.
-
-
Poor Agitation: Inefficient stirring can lead to localized "hot spots" with high reactant concentrations, initiating a runaway reaction.
-
Prevention: Ensure vigorous and constant stirring throughout the reaction to maintain a homogenous mixture and uniform temperature.
-
-
Issue 2: Low Yield of this compound
-
Question: My final product yield is significantly lower than expected. What are the possible reasons and how can I improve it?
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Answer: Low yields can be attributed to several factors, from incomplete reactions to product loss during workup.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction time may have been too short, or the temperature was too low for the reaction to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature while carefully monitoring the exotherm.
-
-
Side Reactions: Formation of unwanted isomers (e.g., 2-chloro-5-nitroanisole) or dinitrated byproducts can reduce the yield of the desired product.
-
Solution: Maintain strict temperature control. Ensure the correct ratio of nitrating agents is used.
-
-
Loss During Work-up: The product may be lost during extraction and washing steps.
-
Solution: Ensure the pH is appropriate during neutralization. Use the correct solvent for extraction and perform multiple extractions to maximize recovery.
-
-
Issue 3: Formation of Significant Byproducts
-
Question: I am observing a significant amount of impurities in my product. How can I improve the reaction's selectivity?
-
Answer: The formation of byproducts is a common issue in nitration reactions.
Potential Causes and Solutions:
-
Incorrect Temperature: Higher temperatures can favor the formation of dinitrated products and other impurities.
-
Solution: Maintain the reaction temperature in the recommended range (typically 0-10°C).
-
-
Incorrect Reagent Ratio: An excess of nitric acid can lead to over-nitration.
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Solution: Use the stoichiometric amount or a slight excess of the nitrating agent as specified in the protocol.
-
-
Substrate Quality: Impurities in the starting material (4-chloroanisole or p-anisidine (B42471) derivatives) can lead to side reactions.
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Solution: Ensure the purity of the starting materials before commencing the reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take during the synthesis of this compound?
A1: The synthesis involves corrosive and toxic materials and a highly exothermic reaction. Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.
-
Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible.
-
Reagent Handling: Handle concentrated nitric acid and sulfuric acid with extreme care. Always add acid to water, not the other way around.
-
Temperature Control: Continuously monitor the internal temperature of the reaction. Never leave an exothermic reaction unattended.
Q2: What is the role of sulfuric acid in the nitration of 4-chloroanisole (B146269)?
A2: Concentrated sulfuric acid serves two main purposes in this reaction. First, it acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise dilute the nitric acid and slow down the reaction.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By taking small aliquots of the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.
Q4: What is the best way to quench the reaction upon completion?
A4: The recommended procedure for quenching the reaction is to pour the reaction mixture slowly and carefully onto a large amount of crushed ice or an ice-water slurry with vigorous stirring. This method effectively dilutes the acids and dissipates the heat generated from the dilution.
Quantitative Data Summary
The following tables provide a summary of the quantitative data for two common synthesis routes for this compound.
Table 1: Synthesis via Nitration of 4-Chloroanisole
| Parameter | Value | Reference |
| Starting Material | 4-Chloroanisole | |
| Nitrating Agent | 65 wt% Nitric Acid and Concentrated Sulfuric Acid | [1] |
| Reaction Temperature | 0°C | [1] |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.5 : 1 | [1] |
| Reaction Time | Not specified, addition-controlled | [1] |
| Yield | High (specific value not provided) | [1] |
Table 2: Multi-step Synthesis from p-Anisidine
| Step | Reagents | Temperature | Time | Yield | Reference |
| 1. Acetylation | p-Anisidine, Acetic Anhydride | 0-45°C | 1 hour | 56.6% | [2] |
| 2. Nitration | Methacetin, Sodium Nitrate (B79036), Nitrosonitric Acid in Dichloromethane (B109758) | Reflux | 45 minutes | 69.2% (of 4-amino-3-nitroanisole) | [2] |
| 3. Deprotection | 2-nitro-4-methoxyacetanilide, Sulfuric Acid, Water | >98°C | 3.5 hours | (Included in nitration yield) | [2] |
| 4. Diazotization | 4-amino-3-nitroanisole, Sodium Nitrite (B80452), Hydrochloric Acid | 0-5°C | Not specified | (Intermediate step) | [2] |
| 5. Sandmeyer Reaction | Diazonium salt, Cuprous Chloride, Hydrochloric Acid | ~10°C, then 45°C | Not specified | 68.4% (final product) | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of 4-Chloroanisole
Materials:
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4-Chloroanisole
-
65 wt% Nitric Acid
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Concentrated Sulfuric Acid
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Ice
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Dichloromethane (for extraction)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
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In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add the calculated amount of 65 wt% nitric acid.
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Cool the flask to 0°C using an ice bath.
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Slowly add the concentrated sulfuric acid dropwise to the nitric acid while maintaining the temperature at 0°C. A significant exotherm will be observed.[1]
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Once the addition of sulfuric acid is complete and the mixture has cooled back to 0°C, slowly add the 4-chloroanisole dropwise from the dropping funnel. Ensure the temperature does not rise above 10°C.
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After the addition is complete, continue stirring the mixture at 0-5°C and monitor the reaction progress by TLC.
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Upon completion, carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
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Extract the product with dichloromethane (3x).
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Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: Multi-step Synthesis of this compound from p-Anisidine
This is a multi-step synthesis. The following is a summarized protocol based on a patented industrial process.[2]
Step A: Acetylation of p-Anisidine to Methacetin
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In a suitable reactor, add acetic anhydride.
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Under agitation, add p-anisidine. The reaction is exothermic. Maintain the temperature between 0-45°C.
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After the reaction is complete (approx. 1 hour), cool the mixture to room temperature to allow the product to crystallize.
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Filter the solid and recrystallize from water to obtain methacetin.
Step B: Nitration of Methacetin
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Dissolve methacetin and sodium nitrate in dichloromethane.
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Add nitrosonitric acid dissolved in dichloromethane dropwise. The exothermic reaction should be controlled to maintain a gentle reflux.
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After the addition, continue to reflux for approximately 45 minutes.
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Cool the reaction, add water, and separate the organic layer.
Step C: Deprotection to 4-amino-3-nitroanisole
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To the organic layer from the previous step, slowly add a solution of sulfuric acid in water.
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Heat the mixture to distill off the dichloromethane.
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Continue heating to above 98°C and reflux for about 3.5 hours.
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Cool the mixture, which should result in the precipitation of 4-amino-3-nitroanisole. Filter and dry the product.
Step D: Conversion to this compound
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Dissolve 4-amino-3-nitroanisole in a mixture of concentrated hydrochloric acid and water, warming to 40-50°C.
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Cool the solution to 0-5°C and slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 5°C to form the diazonium salt.
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In a separate vessel, prepare a solution of cuprous chloride in concentrated hydrochloric acid and water.
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Slowly add the previously prepared diazonium salt solution to the cuprous chloride solution, controlling the temperature around 10°C. Foaming will occur.
-
After the addition, warm the mixture to about 45°C until gas evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., chloroform).
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Purify the product by distillation under reduced pressure and subsequent recrystallization from ethanol.
Visualizations
Caption: Troubleshooting workflow for managing exothermic events.
Caption: General experimental workflow for this compound synthesis.
References
preventing byproduct formation in the synthesis of 4-Chloro-3-nitroanisole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 4-Chloro-3-nitroanisole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound and what are the potential byproducts?
The most prevalent laboratory and industrial method for synthesizing this compound is the electrophilic aromatic substitution reaction, specifically the nitration of 4-chloroanisole (B146269).[1] During this process, the nitro group (-NO₂) is introduced onto the aromatic ring.
The primary challenges in this synthesis are controlling the regioselectivity and preventing over-reaction. The main byproducts that can form include:
-
Isomeric Mononitrated Products: The most common byproduct is the constitutional isomer, 4-chloro-2-nitroanisole (B146433) . The formation of this isomer is a result of the directing effects of the chloro and methoxy (B1213986) groups on the aromatic ring.
-
Dinitrated and Polynitrated Products: If the reaction conditions are too harsh or the reaction time is extended, the desired mononitrated product can undergo further nitration to yield dinitrated or even polynitrated species.
-
ipso-Substitution Products: In some cases, the nitronium ion can attack the carbon atom already bearing a substituent (like the chloro or methoxy group), a process known as ipso-substitution. This can lead to the formation of phenolic byproducts.
Q2: How do the substituents on the 4-chloroanisole ring influence the position of nitration?
The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group, while the chloro group (-Cl) is a deactivating, but also ortho, para-directing group. The methoxy group's activating effect dominates, primarily directing the incoming nitro group to the positions ortho and para to it. Since the para position is already occupied by the chlorine atom, the primary sites for nitration are the two ortho positions relative to the methoxy group (C3 and C5) and the position para to the chloro group (C3). The interplay between these directing effects leads to a mixture of isomers, with the desired this compound and the undesired 4-chloro-2-nitroanisole being the main products.
Q3: Are there alternative synthesis routes that can offer better selectivity?
Yes, to circumvent the regioselectivity issues associated with the direct nitration of 4-chloroanisole, alternative synthetic strategies can be employed. One such patented method involves starting from p-chlorophenol. This multi-step process aims to introduce the nitro group with higher regioselectivity by modifying the directing-group environment on the aromatic ring.[2] Another approach described in the literature begins with 4-amino-3-nitroanisole, which undergoes a Sandmeyer-type reaction to replace the amino group with a chloro group.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the nitration of 4-chloroanisole and provides potential solutions.
Problem 1: Low Yield of this compound and High Percentage of 4-chloro-2-nitroanisole Isomer.
Cause: The formation of the 4-chloro-2-nitroanisole isomer is a common competing reaction. The ratio of the desired 3-nitro isomer to the undesired 2-nitro isomer is highly dependent on the reaction conditions, including the nitrating agent, solvent, and temperature.
Solutions:
-
Choice of Nitrating Agent and Solvent: Different nitrating systems exhibit varying degrees of regioselectivity. For instance, nitration with nitric acid in acetic anhydride (B1165640) can favor the formation of the ortho isomer (4-chloro-2-nitroanisole).[2] Conversely, using a mixture of nitric acid and sulfuric acid ("mixed acid") is a more traditional approach where the regioselectivity can be influenced by other parameters.
-
Temperature Control: Maintaining a low reaction temperature is crucial for improving regioselectivity. Running the reaction at or below room temperature can help favor the formation of the thermodynamically more stable 3-nitro isomer.
-
Alternative Methodologies: Consider employing alternative synthetic routes, such as those starting from p-chlorophenol or 4-amino-3-nitroanisole, which are designed to provide higher yields of the desired isomer.[2][3]
Quantitative Data on Isomer Distribution:
| Nitrating Agent/System | Solvent | Temperature (°C) | Ratio of this compound : 4-chloro-2-nitroanisole | Reference |
| Nitric Acid / Sulfuric Acid | Not specified | Not specified | Varies with conditions | General Knowledge |
| Nitric Acid | Acetic Acid | -15 to +35 | Approximately 1 : 2 | [4] |
Note: The exact isomer ratios can be highly sensitive to the specific experimental conditions and should be determined empirically.
Problem 2: Formation of Dinitrated or Polynitrated Byproducts.
Cause: Over-nitration occurs when the reaction conditions are too harsh (e.g., high temperature, highly concentrated nitrating agent) or the reaction is allowed to proceed for too long. The initial product, this compound, is still susceptible to further electrophilic attack.
Solutions:
-
Control of Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent relative to the 4-chloroanisole.
-
Lower Reaction Temperature: Perform the nitration at the lowest temperature that allows for a reasonable reaction rate. This will significantly decrease the rate of the second nitration.
-
Monitor Reaction Progress: Closely monitor the reaction using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of polynitrated products.
Problem 3: Presence of Phenolic Impurities.
Cause: The formation of phenolic byproducts can result from the ipso-nitration of 4-chloroanisole, where the nitronium ion attacks the carbon atom bonded to the methoxy group, leading to demethylation.
Solutions:
-
Milder Reaction Conditions: Employing milder nitrating agents and lower reaction temperatures can help to suppress this side reaction.
-
Purification: Phenolic impurities can often be removed during the work-up by washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). The acidic phenols will be deprotonated and dissolve in the aqueous layer.
Experimental Protocols
Protocol 1: General Procedure for Nitration of 4-chloroanisole with Mixed Acid
This protocol is a general guideline and may require optimization.
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C. This creates the "mixed acid" nitrating agent.
-
In a separate flask, dissolve 4-chloroanisole in a suitable solvent (e.g., dichloromethane (B109758) or excess sulfuric acid).
-
Cool the 4-chloroanisole solution to 0-5 °C.
-
Slowly add the cold mixed acid to the 4-chloroanisole solution dropwise, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C and monitor its progress by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Separate the organic layer, if a co-solvent was used. If the reaction was performed in sulfuric acid, extract the product with an appropriate organic solvent (e.g., dichloromethane).
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Wash the organic layer sequentially with cold water, a saturated sodium bicarbonate solution (to neutralize residual acid and remove phenolic byproducts), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to separate the isomers.
Protocol 2: Alternative Synthesis from 4-amino-3-nitroanisole
This method avoids the direct nitration of 4-chloroanisole.[3]
-
Dissolve 4-amino-3-nitroanisole in an aqueous acidic solution (e.g., hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) in water to the cooled solution to form the diazonium salt. Maintain the temperature below 5 °C.
-
In a separate vessel, prepare a solution of cuprous chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution.
-
Allow the reaction to warm to the specified temperature (e.g., 45 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., chloroform).
-
Wash and dry the organic extract.
-
Purify the product by distillation under reduced pressure and subsequent recrystallization.
Visualizations
Caption: Reaction pathway for the nitration of 4-chloroanisole.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. rsc.org [rsc.org]
- 2. organic chemistry - Why is the ortho product major in the nitration of anisole with nitric acid and acetic anhydride? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
Technical Support Center: Industrial Production of 4-Chloro-3-nitroanisole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of 4-Chloro-3-nitroanisole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound on an industrial scale.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| YLD-001 | Low final product yield. | Incomplete reaction; Suboptimal reaction temperature; Impurities in starting materials; Side reactions due to poor temperature control. | - Monitor reaction completion using TLC or HPLC. - Ensure precise temperature control, especially during exothermic nitration steps. - Use high-purity starting materials. - Optimize the rate of addition of nitrating agents to control exotherms. |
| PUR-001 | Difficulty in purifying the final product; presence of isomers. | Inadequate separation techniques; Formation of isomeric impurities (e.g., 2-chloro-5-nitroanisole) during nitration. | - Employ fractional crystallization for purification.[1] - Optimize nitration conditions (temperature, acid mixture) to improve regioselectivity. - Use column chromatography for small-scale purification to identify impurities. |
| RXN-001 | Runaway reaction during nitration. | Poor heat dissipation at a larger scale; Too rapid addition of nitrating agent. | - Ensure the reactor has adequate cooling capacity. - Add the nitrating agent portion-wise or via a syringe pump to control the reaction rate. - Use a solvent with a good heat capacity. |
| SFTY-001 | Safety hazards during diazotization (if this route is used). | Diazonium salts can be explosive when dry; Toxic nature of starting materials like 4-amino-3-nitroanisole.[2] | - Keep diazonium salts in solution and at low temperatures.[3] - Handle starting materials in a well-ventilated area with appropriate personal protective equipment (PPE).[4] |
| SOL-001 | Product precipitates out of solution during reaction work-up. | Change in solvent polarity or temperature. | - Maintain the temperature of the reaction mixture during transfers. - Use a co-solvent system to maintain solubility. |
Frequently Asked Questions (FAQs)
1. What are the common synthesis routes for this compound at an industrial scale?
The most common industrial synthesis route is the nitration of 4-chloroanisole (B146269).[5] Another documented method involves the diazotization of 4-amino-3-nitroanisole, followed by a Sandmeyer-type reaction.[6] A further cost-effective method described involves the reaction of 4-Chloro-3-nitrophenol with dimethyl sulfate.[1]
2. What are the critical process parameters to control during the nitration of 4-chloroanisole?
Careful control of reaction conditions is crucial for high purity.[5] Key parameters include:
-
Temperature: Nitration is highly exothermic, and maintaining a low temperature is critical to prevent the formation of unwanted isomers and ensure safety.
-
Rate of Addition: The nitrating agent (typically a mixture of nitric acid and sulfuric acid) should be added slowly to control the reaction rate and temperature.
-
Stirring: Efficient mixing is necessary to ensure uniform temperature and concentration throughout the reactor, which can be a challenge at a larger scale.[7]
3. What are the main impurities to look out for and how can they be minimized?
The primary impurities are often positional isomers formed during the nitration step. Minor side reactions at a small scale can become significant during scale-up.[7] To minimize these:
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Optimize the reaction temperature and the ratio of nitrating acids.
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Ensure the purity of the starting 4-chloroanisole.
4. What are the recommended purification methods for industrial-scale production?
Crystallization is a common method for purifying the final product on a large scale.[1] Steam distillation followed by extraction and recrystallization has also been reported to yield a high-purity product.[3]
5. What are the key safety precautions when handling this compound and its precursors?
This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[5][8] It is essential to use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, and to work in a well-ventilated area.[4][9] If using the diazotization route, be aware of the potential explosion hazard of diazonium salts and the high toxicity of the starting materials.[2]
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C7H6ClNO3 | [5] |
| Molecular Weight | 187.58 g/mol | [5] |
| Appearance | Beige to ochre powder | [3] |
| Melting Point | 41-43 °C | [3] |
| Boiling Point | 293 °C | [5] |
| Density | 1.366 g/cm³ | [5] |
| Purity (Typical) | >98% | [1] |
Experimental Protocols
Synthesis of this compound via Nitration of 4-Chloroanisole (Illustrative Lab-Scale Protocol)
This protocol is for illustrative purposes and must be adapted and optimized for scale-up.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-chloroanisole and a suitable solvent (e.g., concentrated sulfuric acid). Cool the mixture to 0-5 °C in an ice bath.
-
Nitration: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Isolate the crude product by filtration and wash with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
-
Drying: Dry the purified product under a vacuum at a low temperature.
Visualizations
Caption: A simplified diagram of the synthesis pathway for this compound.
Caption: A step-by-step workflow for the synthesis and purification process.
Caption: A decision tree for troubleshooting common production issues.
References
- 1. nbinno.com [nbinno.com]
- 2. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound | 10298-80-3 [chemicalbook.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nbinno.com [nbinno.com]
- 6. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]
- 7. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 8. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
Technical Support Center: Safe Waste Disposal for 4-Chloro-3-nitroanisole Synthesis
ATTENTION: Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling and disposal of chemical waste generated during the synthesis of 4-Chloro-3-nitroanisole. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: What are the primary waste streams generated during the synthesis of this compound?
The synthesis, which typically involves the nitration of 4-chloroanisole (B146269) using a mixture of nitric and sulfuric acids, generates three main waste streams:
-
Aqueous Acidic Waste: This is the largest volume of waste, consisting of the spent nitrating acids (sulfuric and nitric acid) after the reaction is quenched with water.
-
Chlorinated Organic Waste: This stream includes organic solvents (e.g., dichloromethane, chloroform) used for product extraction and washing.[1][2] It will contain unreacted starting materials, the this compound product, and various chlorinated byproducts.
-
Solid Hazardous Waste: This includes any off-specification solid product, contaminated personal protective equipment (PPE), filter paper, and spill cleanup materials.[3][4]
Q2: What are the main hazards associated with the waste from this synthesis?
The primary hazards are:
-
Corrosivity: The aqueous waste is extremely acidic due to concentrated sulfuric and nitric acids and can cause severe chemical burns.[5]
-
Reactivity: The quenching of the reaction mixture and the subsequent neutralization of the acidic waste are highly exothermic processes that can lead to boiling and splashing if not performed with extreme care.[6]
-
Toxicity: this compound and its precursors are irritants to the skin, eyes, and respiratory system.[4][7] Chlorinated aromatic compounds as a class can be toxic and harmful to the environment.
Q3: How do I safely quench the nitration reaction mixture?
The standard and safest method is to pour the completed reaction mixture slowly and in a controlled manner onto a large volume of crushed ice or an ice/water slurry with vigorous stirring.[8] This must be done in a fume hood while wearing appropriate PPE. Never add water to the concentrated acid mixture, as this can cause a violent exothermic reaction and dangerous splashing.
Q4: What is the correct procedure for neutralizing the acidic aqueous waste?
Neutralize the acidic waste after the organic product has been extracted.
-
Cooling: Place the container of acidic aqueous waste in an ice bath to manage the heat of neutralization.
-
Slow Addition of Base: Slowly and carefully add a base, such as sodium bicarbonate, sodium carbonate (soda ash), or a dilute solution of sodium hydroxide.[5][9][10] Sodium bicarbonate is often preferred for safety as it is less caustic and the effervescence (fizzing) provides a visual cue to the reaction rate.
-
Monitoring: Continuously monitor the pH of the solution using a pH meter or pH paper.
-
Target pH: Continue adding the base until the pH is in the neutral range (typically between 6 and 9).[11]
Q5: How should I dispose of the chlorinated organic solvent waste?
Chlorinated and non-chlorinated organic solvent wastes must be collected in separate, clearly labeled, and appropriate waste containers.[12][13][14] Chlorinated waste is typically disposed of via high-temperature incineration by a licensed waste management company.[15] Never mix chlorinated solvents with non-chlorinated solvents, as this complicates disposal and significantly increases costs.[14]
Q6: What should I do with off-spec or leftover solid this compound?
Any solid product that is not suitable for use should be treated as solid hazardous waste. It should be collected in a clearly labeled, sealed container and disposed of through your institution's hazardous waste management program.[3][16]
Troubleshooting Guide
Issue 1: The neutralization process is generating excessive heat and/or fizzing violently.
-
Question: I'm trying to neutralize the acidic waste, and the container is getting very hot and bubbling uncontrollably. What should I do?
-
Answer: This indicates that the base is being added too quickly. Immediately stop adding the base. Continue to stir the solution in the ice bath to allow it to cool down. Once the temperature and fizzing have subsided, resume adding the base at a much slower rate. The neutralization of strong acids is a highly exothermic reaction.[6]
Issue 2: An emulsion has formed during the extraction/work-up.
-
Question: After quenching the reaction and adding an organic solvent for extraction, I have a thick emulsion instead of two clear layers. How can I break it?
-
Answer: Emulsions are common in nitration work-ups. To break the emulsion, you can try adding a small amount of a saturated brine (sodium chloride) solution and gently swirling the separatory funnel. In some cases, allowing the mixture to stand for an extended period can also help the layers to separate.
Issue 3: The product did not precipitate/crystallize after quenching.
-
Question: The literature says my product should precipitate when I pour the reaction mixture into ice water, but it remained an oil or stayed in solution. What happened?
-
Answer: This can occur due to the presence of impurities or isomeric byproducts that lower the melting point of the crude product.[17] The product must be recovered by extraction with a suitable chlorinated organic solvent (like dichloromethane).[1] After extraction, the organic layer can be washed, dried, and the solvent evaporated to yield the crude product.
Data Presentation: Waste Stream Summary
| Chemical/Mixture | Role in Synthesis | Primary Hazard(s) | Waste Stream | Disposal Method |
| Sulfuric Acid (H₂SO₄) | Catalyst / Dehydrating Agent | Corrosive, Exothermic with water | Aqueous Acidic | Neutralize to pH 6-9, then dispose of according to local regulations.[11] |
| Nitric Acid (HNO₃) | Nitrating Agent | Oxidizer, Corrosive, Toxic | Aqueous Acidic | Neutralize to pH 6-9, then dispose of according to local regulations.[5][11] |
| 4-Chloroanisole | Starting Material | Combustible, Harmful, Irritant[18][19][20] | Chlorinated Organic | Collect in a designated chlorinated waste container for incineration.[14] |
| Dichloromethane/Chloroform | Extraction Solvent | Suspected Carcinogen, Volatile[2] | Chlorinated Organic | Collect in a designated chlorinated waste container for incineration.[12][13] |
| This compound | Product | Skin/Eye/Respiratory Irritant[4][7][21] | Solid Hazardous / Chlorinated Organic | Collect for incineration via a licensed disposal company.[7] |
Experimental Protocols
Protocol 1: Safe Quenching of the Reaction Mixture
-
Preparation: In a fume hood, prepare a large beaker containing a slurry of crushed ice and water. The volume of the ice/water should be at least 5-10 times the volume of the reaction mixture. Place the beaker in a secondary container (ice bath) to manage cooling.
-
Stirring: Begin vigorously stirring the ice/water slurry with a magnetic stirrer.
-
Slow Addition: Using a pipette or dropping funnel, add the completed nitration reaction mixture to the stirred ice/water dropwise or in a very thin, slow stream.
-
Temperature Monitoring: Monitor the temperature of the quenching solution. If it rises significantly, pause the addition to allow it to cool.
-
Completion: Once the entire reaction mixture has been added, allow the resulting solution to stir for 15-20 minutes to ensure it is homogeneous and cool before proceeding to extraction.
Protocol 2: Neutralization of Acidic Aqueous Waste
-
Pre-calculation (Optional but Recommended): Based on the initial moles of sulfuric and nitric acid used, estimate the amount of base (e.g., sodium bicarbonate) required for neutralization. This helps prevent over- or under-shooting the target pH.
-
Setup: In a fume hood, place the beaker containing the acidic aqueous waste (post-extraction) into a large ice bath. Begin stirring with a magnetic stirrer.
-
Slow Addition of Base: Add the neutralizing agent (e.g., solid sodium bicarbonate) in very small portions. Be prepared for significant gas evolution (CO₂) and heat generation.[9]
-
pH Monitoring: Periodically check the pH of the solution with a calibrated pH meter or pH paper.
-
Final Adjustment: As the pH approaches 5-6, add the base even more slowly to avoid overshooting. Adjust until the pH is stable within the 6-9 range.[11]
-
Disposal: The neutralized aqueous solution must be disposed of in accordance with local and institutional regulations. Do not assume it can be poured down the drain without verification, as it contains sulfate (B86663) and nitrate (B79036) salts.[11]
Mandatory Visualization
Caption: Waste disposal workflow for this compound synthesis.
References
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN1462737A - Method for preparing 4-chlorine-3-nitroanisole - Google Patents [patents.google.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. laballey.com [laballey.com]
- 6. Nitric Acid (HNO3) Neutralization. pH Neutralization Systems for Nitric Acid (HNO3). [phadjustment.com]
- 7. file1.lookchem.com [file1.lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Neutralize Nitric Acid: A Step-by-Step Safety Guide [northindustrial.net]
- 10. Neutralization Chemicals [wastechengineering.com]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 13. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. reddit.com [reddit.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. fishersci.com [fishersci.com]
- 21. This compound 98 10298-80-3 [sigmaaldrich.com]
Validation & Comparative
comparative analysis of 4-Chloro-3-nitroanisole synthesis routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthesis routes for 4-Chloro-3-nitroanisole, a key intermediate in the pharmaceutical and fine chemical industries. The comparison is based on experimental data from published methodologies, focusing on reaction yields, conditions, and the overall efficiency of each route.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: From p-Anisidine (B42471) | Route 2: From p-Chlorophenol |
| Starting Material | p-Anisidine | p-Chlorophenol |
| Number of Steps | 4 | 2 |
| Overall Yield | ~68.4%[1] | Up to 95% for the first step, nitration yield not explicitly stated. |
| Key Reactions | Acetylation, Nitration, Deacetylation, Sandmeyer Reaction | O-Arylation, Nitration |
| Reagents of Note | Acetic anhydride (B1165640), Nitric acid, Sulfuric acid, Sodium nitrite (B80452), Cuprous chloride | 2-Bromopyridine (B144113), Potassium phosphate (B84403), Nitric acid, Sulfuric acid |
| Industrial Suitability | Described as suitable for industrial production.[1] | Potentially high-yielding and efficient. |
Route 1: Synthesis from p-Anisidine
This multi-step industrial process begins with the protection of the amino group of p-anisidine, followed by nitration, deprotection, and a final chloro-substitution via a Sandmeyer reaction.[1]
Experimental Protocol:
Step 1: Acetylation of p-Anisidine
-
In a reactor, p-Anisidine is reacted with acetic anhydride in a polar solvent at a temperature of 0-45°C for 1 hour to yield N-(4-methoxyphenyl)acetamide (methacetin).[1]
Step 2: Nitration of N-(4-methoxyphenyl)acetamide
-
The resulting methacetin is then nitrated using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure regioselective nitration, yielding N-(4-methoxy-2-nitrophenyl)acetamide.[1]
Step 3: Deprotection of the Amino Group
-
The acetyl group is removed by hydrolysis under acidic or basic conditions to give 4-methoxy-2-nitroaniline (B140478).[1]
Step 4: Sandmeyer Reaction
-
The 4-methoxy-2-nitroaniline is diazotized using sodium nitrite and a mineral acid (e.g., hydrochloric acid) at 0-5°C. The resulting diazonium salt is then treated with cuprous chloride to introduce the chloro group, yielding this compound. The final product is isolated by extraction and purified by recrystallization. A productive rate of 68.4% is reported for this final step.[1]
Synthesis Workflow:
Caption: Route 1: Synthesis from p-Anisidine.
Route 2: Synthesis from p-Chlorophenol
This two-step approach involves the use of a directing group to control the regioselectivity of the nitration reaction, potentially offering a more direct route with high yields.[2]
Experimental Protocol:
Step 1: Synthesis of 2-(4-chlorophenoxy)pyridine (B14155268)
-
In a three-necked flask, p-chlorophenol (10g, 0.0781mol), 2-bromopyridine (12.3g, 0.0781mol), and potassium phosphate (16.5g, 0.0781mol) are mixed in 50ml of dimethyl sulfoxide (B87167) (DMSO).[2]
-
The mixture is heated to 80°C and maintained for 24 hours.[2]
-
After cooling to room temperature, the insoluble solid is removed by filtration.
-
The product, 2-(4-chlorophenoxy)pyridine, is extracted with dichloromethane (B109758) and obtained by concentrating the organic phase under reduced pressure.
-
Under these conditions, a molar yield of 77% (based on p-chlorophenol) with a purity of 98.21% by HPLC has been reported.[2]
-
Variations in reaction temperature (100-120°C) and reaction time (16 hours) have been shown to increase the yield to 91.9-95%.[2]
Step 2: Nitration of 2-(4-chlorophenoxy)pyridine
-
The intermediate, 2-(4-chlorophenoxy)pyridine, is then nitrated.
-
In a three-necked flask, 65 wt% nitric acid (34.02g, 0.351mol) is cooled to 0°C.[2]
-
Concentrated sulfuric acid (22.94g, 0.234mol) is added dropwise, followed by the addition of 2-(4-chlorophenoxy)pyridine (12g, 0.058mol).[2]
-
The reaction mixture is stirred while maintaining a low temperature to yield the nitrated product, which can then be further processed to obtain this compound.
Synthesis Workflow:
Caption: Route 2: Synthesis from p-Chlorophenol.
Other Potential Synthesis Routes
Two other routes for the synthesis of this compound are frequently mentioned in the literature, though detailed experimental protocols with quantitative data are less readily available in the reviewed sources.
-
Route 3: Direct Nitration of 4-Chloroanisole (B146269): This is a conceptually straightforward approach; however, controlling the regioselectivity to favor the desired 3-nitro isomer over other isomers (such as the 2-nitro and 2,6-dinitro byproducts) is a significant challenge. The reaction typically involves the use of nitrating agents like nitric acid in the presence of a strong acid catalyst.[3]
-
Route 4: Methylation of 4-Chloro-3-nitrophenol (B1362549): This route involves the O-methylation of 4-Chloro-3-nitrophenol. Common methylating agents such as dimethyl sulfate (B86663) in the presence of a base like potassium carbonate are employed. This method is reported to yield a product with high purity (over 98%), although specific reaction conditions and yields were not detailed in the available literature.[4]
Conclusion
Both the synthesis from p-anisidine and from p-chlorophenol offer viable pathways to this compound. The choice of route will likely depend on factors such as the availability and cost of starting materials, the desired scale of production, and the capability to handle multi-step versus fewer-step processes. The route from p-chlorophenol appears to offer a potentially higher yield in its initial step and a more direct synthesis. However, the multi-step route from p-anisidine is described as suitable for industrial-scale production. Further investigation and optimization of the less-detailed routes involving direct nitration of 4-chloroanisole and methylation of 4-chloro-3-nitrophenol may reveal them to be competitive alternatives. Researchers and drug development professionals are encouraged to evaluate these routes based on their specific laboratory or manufacturing capabilities and economic considerations.
References
Unambiguous Structure Validation of 4-Chloro-3-nitroanisole: A Comparative Analysis of X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise structural confirmation of chemical compounds is paramount. This guide provides a comparative analysis of X-ray crystallography as the gold standard for the structural validation of 4-Chloro-3-nitroanisole, alongside commonly used spectroscopic techniques. By presenting supporting experimental data and detailed protocols, we aim to offer a comprehensive resource for the unambiguous characterization of this and other small molecules.
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its molecular structure, comprising a substituted benzene (B151609) ring, dictates its reactivity and, ultimately, its utility in these applications. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide valuable insights into the molecular framework, single-crystal X-ray crystallography offers unparalleled, definitive proof of the three-dimensional atomic arrangement.
A Head-to-Head Comparison: X-ray Crystallography vs. Spectroscopic Methods
The following tables summarize the key data obtained from various analytical techniques for this compound, highlighting the strengths and limitations of each method.
Table 1: Comparison of Analytical Techniques for the Structural Elucidation of this compound
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Provides an absolute and unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to grow. |
| ¹H NMR Spectroscopy | Information about the chemical environment and connectivity of hydrogen atoms. | Non-destructive, provides detailed information on the proton framework. | Does not directly provide information on the overall 3D structure or the connectivity of non-protonated atoms. |
| ¹³C NMR Spectroscopy | Information about the chemical environment of carbon atoms. | Complements ¹H NMR by providing data on the carbon skeleton. | Lower sensitivity than ¹H NMR; does not provide direct evidence of 3D structure. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments. | Highly sensitive, determines the molecular weight and can suggest fragmentation patterns consistent with the proposed structure. | Does not provide information on the specific arrangement of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Quick and simple method for functional group analysis. | Provides limited information on the overall molecular structure. |
Table 2: Spectroscopic Data for this compound
| Technique | Experimental Data |
| ¹H NMR | Spectral data available, but specific shifts and coupling constants would be required for full interpretation. |
| ¹³C NMR | Spectral data available, with expected signals for the aromatic carbons, the methoxy (B1213986) carbon, and carbons bearing the chloro and nitro groups. |
| Mass Spec (GC-MS) | Molecular Weight: 187.58 g/mol . The mass spectrum would show a molecular ion peak corresponding to this weight. |
| IR Spectroscopy | Characteristic absorption bands for C-Cl, C-NO₂, C-O, and aromatic C-H bonds would be observed. |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of scientific findings.
Single-Crystal X-ray Diffraction Protocol
-
Crystal Growth: Single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, methanol, or acetone). The process may take several days to weeks.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to reduce thermal vibrations and improve diffraction quality. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, highly accurate molecular structure.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy (¹H and ¹³C): A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectra are acquired on a high-field NMR spectrometer.
-
Mass Spectrometry (GC-MS): A dilute solution of the compound is injected into a gas chromatograph coupled to a mass spectrometer. The compound is vaporized and separated from any impurities before being ionized and analyzed by the mass spectrometer.
-
Infrared (IR) Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound, emphasizing the central role of X-ray crystallography.
Caption: Workflow for the structural validation of this compound.
Conclusion
While spectroscopic methods such as NMR, MS, and IR are indispensable tools for the routine characterization of this compound, they provide circumstantial evidence of its structure. For absolute and unambiguous structural validation, single-crystal X-ray crystallography remains the definitive technique. The detailed three-dimensional information it provides is crucial for understanding the molecule's properties and for its rational application in drug development and other scientific endeavors. Researchers are encouraged to employ a combination of these techniques for a comprehensive and robust characterization of their compounds.
References
A Comparative Guide to the Reactivity of 4-Chloro-3-nitroanisole and Other Nitroaromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 4-chloro-3-nitroanisole with other selected nitroaromatic compounds. The focus is on two key aspects of their chemical behavior: susceptibility to nucleophilic aromatic substitution (SNAr) and the ease of reduction of the nitro group. Understanding these reactivity patterns is crucial for the rational design of synthetic routes and for predicting the metabolic fate of nitroaromatic-containing drug candidates.
Executive Summary
This compound is a versatile intermediate in organic synthesis. Its reactivity is governed by the electronic effects of its three substituents on the benzene (B151609) ring: the electron-withdrawing nitro group, the electron-withdrawing chloro group (which also serves as a leaving group), and the electron-donating methoxy (B1213986) group. This guide compares its reactivity profile with that of other common nitroaromatics, providing a framework for selecting appropriate substrates and reaction conditions in research and development.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups like the nitro group. The reaction typically proceeds through a two-step addition-elimination mechanism involving a negatively charged Meisenheimer complex. The stability of this intermediate is the primary determinant of the reaction rate.
Comparative Reactivity Data
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Relative Reactivity |
| 1-Chloro-2,4-dinitrobenzene | Piperidine (B6355638) | Methanol (B129727) | 25 | 4.5 x 10⁻³ | Very High |
| 1-Chloro-4-nitrobenzene | Piperidine | Methanol | 25 | 7.4 x 10⁻⁶ | High |
| 1-Chloro-2-nitrobenzene | Piperidine | Methanol | 25 | 1.6 x 10⁻⁶ | Moderate |
| This compound | Piperidine | Methanol | 25 | Estimated: ~10⁻⁷ - 10⁻⁸ | Low |
| 1-Chloro-3-nitrobenzene | Piperidine | Methanol | 25 | ~10⁻⁹ | Very Low |
Note: The reactivity of this compound is estimated to be low. The nitro group is meta to the chlorine leaving group, meaning it cannot stabilize the negative charge of the Meisenheimer complex through resonance, which significantly slows down the reaction. The electron-donating methoxy group para to the chlorine further deactivates the ring towards nucleophilic attack.
Mechanistic Insight
The reactivity in SNAr reactions is primarily dictated by the stability of the Meisenheimer intermediate. The workflow for this reaction is depicted below.
Figure 1: Generalized workflow of a two-step Nucleophilic Aromatic Substitution (SNAr) reaction.
Reactivity in Nitro Group Reduction
The reduction of the nitro group is another fundamental transformation of nitroaromatic compounds, often leading to the corresponding anilines, which are valuable synthetic precursors. The ease of reduction can be quantified by the reduction potential of the compound.
Comparative Reduction Potential Data
| Compound | Reduction Potential (E'¹) vs. NHE (V) | Relative Ease of Reduction |
| 1,3-Dinitrobenzene | -0.38 | High |
| 1,4-Dinitrobenzene | -0.42 | High |
| 1-Chloro-4-nitrobenzene | -0.45 | Moderate |
| Nitrobenzene (B124822) | -0.48 | Moderate |
| This compound | Estimated: ~ -0.50 to -0.55 | Low |
| Anisole | Not applicable | Not applicable |
Note: The reduction potential of this compound is estimated to be more negative than that of nitrobenzene. The electron-donating methoxy group increases the electron density on the aromatic ring, making the addition of an electron (the initial step of reduction) less favorable.
Relationship Between Structure and Reduction Potential
The ease of reduction of a nitroaromatic compound is influenced by the electronic properties of the other substituents on the ring. Electron-withdrawing groups facilitate reduction (less negative reduction potential), while electron-donating groups make reduction more difficult (more negative reduction potential).
Figure 2: Logical relationship between substituent electronic effects and the ease of nitro group reduction.
Experimental Protocols
Determination of Second-Order Rate Constants for SNAr Reactions by UV-Vis Spectroscopy
This protocol describes a general method for determining the second-order rate constant for the reaction of a nitroaromatic compound with an amine, such as piperidine.
Materials:
-
This compound (or other nitroaromatic substrate)
-
Piperidine (or other amine nucleophile)
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the nitroaromatic substrate in methanol (e.g., 1.0 x 10⁻³ M).
-
Prepare a series of piperidine solutions in methanol of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M).
-
-
Kinetic Measurements:
-
Set the spectrophotometer to a wavelength where the product absorbs strongly and the reactants have minimal absorbance. This is typically in the range of 350-450 nm for the product of SNAr reactions with amines.
-
Equilibrate the cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C).
-
In a cuvette, mix a known volume of the piperidine solution with methanol.
-
Initiate the reaction by adding a small, known volume of the nitroaromatic stock solution to the cuvette, quickly mix, and start recording the absorbance at the chosen wavelength over time.
-
Continue recording until the reaction is complete (i.e., the absorbance reaches a stable value).
-
-
Data Analysis:
-
The reaction is run under pseudo-first-order conditions with a large excess of piperidine. The observed rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation.
-
Repeat the experiment for each concentration of piperidine.
-
The second-order rate constant (k₂) is obtained from the slope of a plot of kobs versus the concentration of piperidine.
-
Figure 3: Experimental workflow for the kinetic analysis of an SNAr reaction.
Determination of Reduction Potentials by Cyclic Voltammetry
This protocol outlines a general procedure for determining the reduction potential of a nitroaromatic compound.
Materials:
-
This compound (or other nitroaromatic analyte)
-
Acetonitrile (B52724) (HPLC grade)
-
Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or other suitable supporting electrolyte
-
Potentiostat with a three-electrode setup (working, reference, and counter electrodes)
-
Glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode
-
Voltammetry cell
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Solution Preparation:
-
Prepare a solution of the supporting electrolyte in acetonitrile (e.g., 0.1 M TBAPF₆).
-
Prepare a stock solution of the nitroaromatic compound in the electrolyte solution (e.g., 1-5 mM).
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared solution.
-
Deoxygenate the solution by bubbling with an inert gas for at least 10-15 minutes.
-
Record a cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a negative potential sufficient to observe the reduction peak (e.g., -1.5 V) and then back to the initial potential.
-
Perform scans at different scan rates (e.g., 50, 100, 200 mV/s) to assess the reversibility of the redox process.
-
-
Data Analysis:
-
From the cyclic voltammogram, determine the cathodic peak potential (Epc) and the anodic peak potential (Epa) for the nitro group reduction.
-
The half-wave potential (E₁/₂), which is an approximation of the standard reduction potential, can be calculated as (Epc + Epa) / 2 for a reversible process. For irreversible processes, the peak potential (Epc) is often reported.
-
Conclusion
The reactivity of this compound is a nuanced interplay of the electronic contributions of its substituents. In nucleophilic aromatic substitution, the meta-position of the nitro group relative to the chlorine leaving group, coupled with the para-methoxy group, renders it significantly less reactive than its isomers where the nitro group is in the ortho or para position. For nitro group reduction, the electron-donating methoxy group makes the process more difficult compared to nitrobenzene and its electron-withdrawn derivatives. This guide provides a framework for understanding and predicting the reactivity of this compound in the context of other common nitroaromatic compounds, aiding in the strategic design of synthetic pathways and the development of new chemical entities.
Spectroscopic Comparison of 4-Chloro-3-nitroanisole and Its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural isomers of key chemical intermediates is paramount. This guide provides a detailed spectroscopic comparison of 4-Chloro-3-nitroanisole and its isomers, offering key data to aid in their identification and differentiation.
This document summarizes quantitative data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are also provided to ensure the reproducibility of the cited data.
Comparative Spectroscopic Data
The following tables present a compilation of spectroscopic data for this compound and several of its isomers. These compounds share the same molecular formula (C₇H₆ClNO₃) and molecular weight (approximately 187.58 g/mol ), making spectroscopic analysis essential for unambiguous identification.[1][2]
¹H NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | H-2 | H-5/H-6 | H-6/H-5 | OCH₃ | Aromatic Protons (Other) |
| This compound | 7.6 (d) | 7.4 (dd) | 7.0 (d) | 3.9 | - |
| 4-Chloro-2-nitroanisole | 7.821 (d) | 7.495 (dd) | 7.059 (d) | 3.957 | J(A,B)=2.5Hz, J(B,C)=9.0Hz[3] |
| 5-Chloro-2-nitroanisole | - | - | - | - | 7.7 (d), 7.4 (dd), 7.0 (d) |
¹³C NMR Spectral Data (CDCl₃, δ in ppm)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | OCH₃ |
| This compound | 155.0 | 125.1 | 132.8 | 129.7 | 112.9 | 128.0 | 56.6 |
Comprehensive ¹³C NMR data for all isomers is limited in publicly accessible databases.
Infrared (IR) Spectral Data (cm⁻¹)
Key distinguishing peaks in the IR spectra arise from C-Cl, NO₂, and C-O-C stretching and bending vibrations.
| Compound | ν(C-Cl) | ν(NO₂) asymmetric | ν(NO₂) symmetric | ν(C-O-C) |
| This compound | ~750-850 | ~1530 | ~1350 | ~1250 & ~1050 |
Specific peak positions can vary slightly based on the sampling method (e.g., KBr pellet, thin film). The provided data is a general representation.[1][4][5][6]
Mass Spectrometry (MS) Data
All isomers exhibit a molecular ion peak (M⁺) at m/z ≈ 187 and an isotopic peak (M+2)⁺ at m/z ≈ 189, with a characteristic ~3:1 intensity ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes.[7][8] Fragmentation patterns, however, can provide structural clues.
| Compound | Key Fragment Ions (m/z) |
| This compound | 187 (M⁺), 157, 142, 111, 75 |
| 3-Chloro-4-nitroanisole | 187 (M⁺), 157, 142, 128, 111 |
| 2-Chloro-5-nitroanisole | 187 (M⁺), 157, 142, 128, 99 |
Fragmentation patterns are influenced by the ionization method and energy.
Experimental Protocols
The data presented in this guide was aggregated from various sources employing standard spectroscopic techniques. Below are generalized experimental protocols representative of the methods used.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates. Spectra are typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectra are generally acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI). The ion source temperature is typically maintained around 230 °C, and the ionization energy is set to 70 eV.
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of this compound and its isomers.
Caption: Logical workflow for the spectroscopic comparison of isomers.
References
- 1. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 4-Chloro-2-nitroanisole(89-21-4) 1H NMR [m.chemicalbook.com]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
biological activity of derivatives synthesized from 4-Chloro-3-nitroanisole
A Comparative Guide to the Biological Activities of Derivatives Synthesized from 4-Chloro-3-nitroanisole
For researchers and professionals in drug development, this compound stands out as a pivotal starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This guide provides an objective comparison of the biological activities of several classes of derivatives synthesized from this versatile precursor, supported by experimental data. The primary activities explored include antimicrobial and anticancer effects, with a focus on quantitative measures of efficacy.
Data Presentation
The biological activities of derivatives synthesized from this compound are summarized below, categorized by their core structures and target activities.
Antimicrobial Activity
A notable class of derivatives are the 4-chloro-3-nitrophenylthioureas, which have demonstrated potent antimicrobial, antibiofilm, and tuberculostatic activities.[1] Another series of derivatives based on a 2H-[2]-benzopyran-2-one scaffold have also been investigated for their antibacterial properties.[3]
Table 1: Antimicrobial Activity of 4-Chloro-3-nitrophenylthiourea Derivatives
| Derivative Substituent | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3,4-dichlorophenyl | Staphylococcus aureus (Standard & Hospital Strains) | 0.5 - 2 | [1] |
| 3-chloro-4-methylphenyl | Staphylococcus aureus (Standard & Hospital Strains) | 0.5 - 2 | [1] |
| Electron-donating alkyl groups at C2/C4 of the aromatic ring | Staphylococcus spp. | 2 - 4 | [4] |
| Bicyclo[2.2.1]hept-2-yl | Staphylococcus spp. | 8 - 16 | [4] |
| Phenyl | Staphylococcus spp. | 8 - 16 | [4] |
| N-alkyl (Compound 20) | Mycobacterium tuberculosis | Twofold more potent than Isoniazid | [1] |
| N-alkyl (Compound 21) | Mycobacterium tuberculosis | Fourfold more potent than Isoniazid |[1] |
Table 2: Antibacterial Activity of 4-Chloro-3-nitro-2H-[2]-benzopyran-2-one Derivatives
| Derivative | Target Organism | Concentration (mg/mL) | Observed Activity | Reference |
|---|---|---|---|---|
| 4-(β-naphthyl amino)-3-nitro-2H-[2]-benzopyran-2-one | Staphylococcus aureus | 1, 3, 5 | Bacteriostatic & Bactericidal | [5] |
| 4-(β-naphthyl amino)-3-nitro-2H-[2]-benzopyran-2-one | Escherichia coli | 1, 3, 5 | Bacteriostatic & Bactericidal | [5] |
| 4-(β-naphthyl amino)-3-nitro-2H-[2]-benzopyran-2-one | Klebsiella spp. | 1, 3, 5 | Bacteriostatic & Bactericidal | [5] |
| 4-(4-amino-2,6-dyhydroxypyrimidine)-3-nitro-2H-[2]-benzopyran-2-one | Staphylococcus aureus | 1, 3, 5 | Bacteriostatic & Bactericidal | [5] |
| 4-(4-amino-2,6-dyhydroxypyrimidine)-3-nitro-2H-[2]-benzopyran-2-one | Escherichia coli | 1, 3, 5 | Bacteriostatic & Bactericidal | [5] |
| 4-(4-amino-2,6-dyhydroxypyrimidine)-3-nitro-2H-[2]-benzopyran-2-one | Klebsiella spp. | 1, 3, 5 | Bacteriostatic & Bactericidal |[5] |
Anticancer Activity
Hybrid molecules incorporating a 4-thiazolidinone (B1220212) core, specifically 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, have been synthesized and evaluated for their anticancer properties. Several of these compounds have shown significant cytotoxic effects against a panel of human cancer cell lines.
Table 3: Anticancer Activity of 5-propenylidene-4-thiazolidinone Derivatives
| Compound ID | Mean GI50 (µM) (NCI-60 Panel) | TGI (µM) (NCI-60 Panel) | LC50 (µM) (NCI-60 Panel) | Notable Sensitive Cell Lines (GI50 < 0.02 µM) | Reference |
|---|---|---|---|---|---|
| 2h | 1.57 | 13.3 | 65.0 | Leukemia (MOLT-4, SR), Colon (SW-620), CNS (SF-539), Melanoma (SK-MEL-5) | [6] |
| 2f | 2.80 | 32.3 | 80.8 | - |[6] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of the discussed derivatives are provided below.
General Synthesis of 4-Chloro-3-nitrophenylthiourea Derivatives
These derivatives are typically synthesized through the reaction of 4-chloro-3-nitroaniline (B51477) with an appropriate isothiocyanate.[4]
-
A solution of 4-chloro-3-nitroaniline is prepared in a suitable anhydrous solvent, such as acetonitrile.
-
An equimolar amount of the corresponding isothiocyanate is added to the solution.
-
The reaction mixture is stirred at room temperature for a period of 12 hours.
-
The solvent is then evaporated, and the resulting crude product is purified, typically by recrystallization, to yield the final thiourea (B124793) derivative.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Inoculum Preparation: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
NCI-60 Human Tumor Cell Line Screen
This screening protocol is used to evaluate the anticancer activity of compounds against 60 different human tumor cell lines.[2][7]
-
Cell Plating: The human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well.
-
Compound Addition: After 24 hours of incubation, the test compounds, solubilized in DMSO, are added to the plates at five different concentrations (typically ranging from 10^-4 to 10^-8 M).
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay (Sulforhodamine B - SRB):
-
The cells are fixed by adding cold trichloroacetic acid (TCA).
-
The fixed cells are stained with Sulforhodamine B (SRB) solution.
-
Unbound dye is washed away, and the bound dye is solubilized with a Tris base solution.
-
The absorbance is read on an automated plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The absorbance data is used to calculate the percentage of cell growth inhibition. The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill) values are then determined.
Synthesis of 4-Chloro-3-nitro-2H-[2]-benzopyran-2-one Derivatives
These compounds are synthesized by the reaction of 4-chloro-3-nitro-2H-[2]-bezopyran-2-one with a corresponding amine.[5]
-
4-chloro-3-nitro-2H-[2]-bezopyran-2-one is dissolved in a suitable solvent like dioxane.
-
An equimolar amount of the amine (e.g., β-naphthylamine) and a catalytic amount of a base (e.g., triethylamine) are added.
-
The mixture is refluxed for approximately 45 minutes.
-
The resulting precipitate is filtered, washed, and recrystallized from a suitable solvent to yield the purified product.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic pathways from this compound to the biologically active derivatives discussed.
References
- 1. revvity.com [revvity.com]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
A Comparative Analysis of Synthetic Routes to 4-Chloro-3-nitroanisole for Research and Development
A comprehensive evaluation of four primary synthesis methods for the key pharmaceutical intermediate, 4-Chloro-3-nitroanisole, reveals distinct advantages and disadvantages in terms of cost, yield, safety, and environmental impact. This guide provides researchers, scientists, and drug development professionals with a detailed comparison to inform strategic decisions in process development and scale-up.
The synthesis of this compound, a crucial building block in the production of various pharmaceuticals, can be approached through several chemical pathways. This analysis focuses on four prominent methods: a multi-step synthesis commencing from p-anisidine, a route beginning with p-chlorophenol, the direct nitration of 4-chloroanisole, and a process utilizing m-nitrochlorobenzene. Each method presents a unique profile of efficiency, economic viability, and operational safety, which are critical considerations for laboratory-scale synthesis and potential industrial application.
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative data for the four evaluated synthesis routes for this compound. The cost analysis is based on the standardized cost of starting materials and key reagents, calculated in USD per mole of the final product, assuming the stated yields.
| Parameter | Method 1: From p-Anisidine | Method 2: From p-Chlorophenol | Method 3: From 4-Chloroanisole | Method 4: From m-Nitrochlorobenzene |
| Starting Material | p-Anisidine | p-Chlorophenol | 4-Chloroanisole | m-Nitrochlorobenzene |
| Overall Yield | 68.4%[1] | Yield not explicitly stated | Yield not explicitly stated | Yield not explicitly stated |
| Key Steps | 1. Acetylation (Protection)2. Nitration3. Deprotection4. Sandmeyer Reaction | 1. Etherification2. Nitration | 1. Nitration | 1. Methoxylation |
| Estimated Reagent Cost per Mole of Product | ~$15.50 | ~$25.00 (Step 1 only) | ~$5.00 | ~$2.00 |
| Key Safety Concerns | Use of diazonium salts (Sandmeyer reaction)[2][3][4] | Use of 2-bromopyridine (B144113) (toxic, flammable)[5][6][7][8] | Handling of strong nitrating agents | Use of m-nitrochlorobenzene (toxic)[9][10][11][12] |
| Key Environmental Concerns | Generation of copper-containing wastewater[1] | Use of dimethyl sulfoxide (B87167) (DMSO) as a solvent | Formation of isomeric byproducts | Generation of chlorinated aromatic waste |
Note: The cost estimations are based on currently available price data for laboratory-grade chemicals and are subject to variation. The overall yield for methods 2, 3, and 4 could not be definitively ascertained from the available literature and would require experimental determination for a complete cost analysis.
Synthesis Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis method.
References
- 1. Potassium phosphate, tribasic [webbook.nist.gov]
- 2. 2-Bromopyridine, 99% | Fisher Scientific [fishersci.ca]
- 3. echemi.com [echemi.com]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Chloroanisole | C7H7ClO | CID 12167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. testbook.com [testbook.com]
- 8. Para Anisidine | Cas no 104-94-9 | Manufacturer, Supplier, Exporter, India [emcochemicals.com]
- 9. Potassium phosphate - Wikipedia [en.wikipedia.org]
- 10. merckindex.rsc.org [merckindex.rsc.org]
- 11. webqc.org [webqc.org]
- 12. scbt.com [scbt.com]
A Comparative Environmental Impact Assessment of 4-Chloro-3-nitroanisole Production Routes
For researchers, scientists, and drug development professionals, the selection of a synthetic pathway extends beyond mere chemical efficiency. The environmental footprint of a chosen process is a critical consideration, driven by regulatory pressures, cost implications of waste management, and a collective move towards sustainable chemistry. This guide provides a comparative environmental impact assessment of the primary production routes for 4-Chloro-3-nitroanisole, a key intermediate in the pharmaceutical and agrochemical industries.[1] The comparison is based on established synthesis methodologies, evaluating them through the lens of green chemistry principles and potential environmental hazards.
Production Route Overview
Three principal synthetic routes for this compound are prevalent in chemical synthesis:
-
Route A: Electrophilic Nitration of 4-Chloroanisole. This is a traditional and direct method involving the nitration of the aromatic ring of 4-chloroanisole.[1]
-
Route B: Methylation of 4-Chloro-3-nitrophenol. This route involves the methylation of a pre-functionalized precursor, 4-chloro-3-nitrophenol, typically using a methylating agent.
-
Route C: Sandmeyer-type Reaction of a Diazonium Salt. This multi-step synthesis begins with an aromatic amine, which is diazotized and subsequently converted to the chloro-derivative.
A qualitative comparison of these routes is presented below, followed by a more detailed analysis of each pathway.
| Feature | Route A: Nitration of 4-Chloroanisole | Route B: Methylation of 4-Chloro-3-nitrophenol | Route C: Sandmeyer-type Reaction |
| Starting Materials | 4-Chloroanisole, Nitrating agent (e.g., HNO₃/H₂SO₄) | 4-Chloro-3-nitrophenol, Methylating agent (e.g., Dimethyl Sulfate) | 4-Amino-3-nitroanisole, Sodium Nitrite, Copper(I) Chloride, HCl |
| Key Transformation | Electrophilic Aromatic Substitution (Nitration) | Nucleophilic Substitution (Methylation) | Diazotization followed by Sandmeyer Reaction |
| Potential Environmental Concerns | - Use of strong, corrosive acids- Generation of acidic waste streams- Potential for over-nitration and isomer formation | - Use of toxic and carcinogenic methylating agents (e.g., Dimethyl Sulfate)- Generation of sulfate (B86663) waste | - Use of copper salts, leading to heavy metal waste- Generation of nitrogen gas (N₂)- Handling of unstable diazonium salts |
| Potential for "Greener" Alternatives | - Use of solid acid catalysts- Milder nitrating agents | - Use of greener methylating agents like Dimethyl Carbonate | - Catalytic or metal-free Sandmeyer variations |
In-depth Analysis of Production Routes
Route A: Electrophilic Nitration of 4-Chloroanisole
This method is a classic example of electrophilic aromatic substitution. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of 4-chloroanisole.
Reaction Pathway:
References
A Comparative Guide to the Synthesis of 4-Chloro-3-nitroanisole: Alternative Reagents and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitroanisole is a key intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. The efficiency, safety, and cost-effectiveness of its synthesis are critical considerations for researchers and chemical process developers. This guide provides a comprehensive comparison of various synthetic routes to this compound, offering an objective analysis of alternative reagents and methodologies supported by experimental data.
Overview of Synthetic Strategies
Several distinct synthetic pathways have been established for the preparation of this compound. The choice of a particular route often depends on the availability of starting materials, desired scale, and safety considerations. The primary strategies are:
-
Direct Nitration of 4-Chloroanisole (B146269): This is the most straightforward approach, involving the electrophilic substitution of a nitro group onto the 4-chloroanisole backbone.
-
Multi-step Synthesis from p-Anisidine: A longer route that involves protection of the amino group, followed by nitration, deprotection, and a Sandmeyer reaction to introduce the chloro group.
-
Methylation of 4-Chloro-3-nitrophenol: This pathway involves the synthesis or procurement of the corresponding phenol, followed by methylation of the hydroxyl group.
-
Directed Nitration of p-Chlorophenol: A method that utilizes a directing group to control the regioselectivity of the nitration step on a readily available starting material.
The logical relationship between these synthetic pathways is illustrated in the diagram below.
A Comparative Analysis of Commercially Available 4-Chloro-3-nitroanisole for Research Applications
For researchers and professionals in drug development and chemical synthesis, the purity of starting materials is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comparative overview of the purity of commercially available 4-Chloro-3-nitroanisole, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The comparison is based on publicly available data from prominent chemical suppliers.
Purity Comparison of this compound
The following table summarizes the purity specifications for this compound from various commercial suppliers. It is important to note that for the most accurate and lot-specific information, users should always refer to the Certificate of Analysis (CoA) provided with the product.
| Supplier | Stated Purity | Analytical Method |
| Sigma-Aldrich | 98% | Not Specified |
| TCI America | >98.0% | GC |
| Chem-Impex | ≥99% | HPLC |
| Fisher Scientific | 98.0+% | Not Specified |
| LookChem | >98.0%(GC) | GC |
Note: The data presented is based on information available on the suppliers' websites and may not reflect the exact purity of a specific batch.
Experimental Protocols for Purity Determination
To ensure consistency and accuracy in determining the purity of this compound, standardized analytical methods are crucial. Below are detailed experimental protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two common and effective techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To determine the purity of this compound and quantify any impurities by HPLC with UV detection.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV-Vis detector
-
Autosampler
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
This compound sample for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Column Temperature: 25°C
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the calibration curve generated from the standard solutions. The purity is typically expressed as a percentage.
Gas Chromatography (GC) Method
Objective: To determine the purity of this compound by Gas Chromatography with Flame Ionization Detection (FID).
Instrumentation:
-
Gas chromatograph equipped with an FID
-
Split/splitless injector
-
Capillary column suitable for polar compounds (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents and Materials:
-
Dichloromethane or a suitable solvent (GC grade)
-
This compound reference standard
-
This compound sample for analysis
-
Carrier gas (Helium or Nitrogen, high purity)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare a solution of the this compound sample in the same solvent at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm)
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis: Inject the standard and sample solutions into the GC.
-
Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis of a this compound sample.
Caption: Workflow for Purity Analysis of this compound.
Safety Operating Guide
Proper Disposal of 4-Chloro-3-nitroanisole: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of 4-Chloro-3-nitroanisole, a chlorinated nitroaromatic compound commonly used in research and development. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as an irritant, and may cause skin, eye, and respiratory irritation.[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. For nuisance exposures, a dust mask may be appropriate.[3]
-
Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1]
In the event of a spill, immediately clean the area while wearing appropriate PPE. Spilled material should be swept up or vacuumed and placed into a suitable, sealed container for disposal.[1][2]
Hazardous Waste Characterization
Proper characterization of this compound is the first step in the disposal process. While this chemical is not explicitly listed with a specific Resource Conservation and Recovery Act (RCRA) P-series or U-series waste code, it must be treated as hazardous waste due to its characteristics as a chlorinated nitroaromatic compound.[1] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult state and local regulations for complete and accurate classification.[1]
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 10298-80-3 | N/A |
| Hazard Class | Irritant | [1] |
| Primary Disposal Route | Incineration | [4][5] |
| RCRA Waste Code | Not specifically listed; must be characterized based on properties. | [1] |
Step-by-Step Disposal Protocol
The recommended and most environmentally sound method for the disposal of this compound is through controlled incineration at a licensed chemical destruction facility.[4][5]
1. Waste Collection and Segregation:
- Collect waste this compound in a dedicated, properly labeled, and sealed container.
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Packaging and Labeling:
- The waste container must be in good condition and compatible with the chemical.
- Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
- Attach any other hazard communication labels as required by your institution and local regulations.
3. Storage:
- Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
- This area should be secure, well-ventilated, and away from incompatible materials.
4. Arrange for Disposal:
- Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and transportation.
- Provide the contractor with the Safety Data Sheet (SDS) for this compound.
5. Incineration:
- The licensed disposal facility will transport the waste for controlled incineration. This process should be equipped with an afterburner and a flue gas scrubber to neutralize harmful combustion byproducts.[5] This is a common method for the thermal destruction of chlorinated organic compounds.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Alternative Disposal Considerations
While incineration is the primary recommended method, chemical dechlorination is a potential alternative for chlorinated aromatic waste. This process involves using reagents to remove chlorine atoms from the aromatic ring. However, this method is typically more complex and may not be readily available through standard laboratory waste disposal channels. For this compound, controlled incineration remains the most straightforward and compliant disposal option.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within the laboratory. Always consult your institution's specific guidelines and your local regulatory requirements for hazardous waste disposal.
References
Essential Safety and Logistical Information for Handling 4-Chloro-3-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Chloro-3-nitroanisole. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with standard safety regulations.
Hazard Identification and Immediate Precautions
This compound is a chemical compound that presents several health hazards. It is crucial to handle this substance with care in a controlled laboratory environment.
Primary Hazards:
-
Skin, Eye, and Respiratory Irritation: The compound can cause irritation upon contact with the skin and eyes, and if inhaled.[1][2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]
-
Suspected Carcinogen: Some sources indicate that this compound is suspected of causing cancer.[3]
Due to these potential hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][4] | To protect against splashes and dust particles that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (see table below for material-specific guidance). A fully buttoned lab coat. | To prevent skin contact, which can cause irritation.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially in cases of poor ventilation or when handling powders. A P95 or N95 particulate pre-filter should be used if dusts are generated. | To prevent inhalation of dust or vapors that can cause respiratory tract irritation.[1][5] |
Glove Selection Guide
There is no specific breakthrough time data for this compound. The following recommendations are based on data for similar chemical classes (chlorinated aromatic compounds and nitro compounds). It is crucial to inspect gloves for any signs of degradation before and during use and to replace them immediately if any damage is suspected.
| Glove Material | Breakthrough Time (General Recommendation) | Rating |
| Viton™ | > 4 hours | Excellent |
| Butyl Rubber | > 4 hours | Excellent |
| Nitrile Rubber | < 1 hour (for some chlorinated aromatics) | Fair (for short-duration tasks, double-gloving recommended) |
| Neoprene | Varies; consult manufacturer's data | Good to Fair |
| Natural Rubber (Latex) | Not Recommended | Poor |
This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance data.
Operational Plan for Handling
A systematic approach is essential for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a calibrated chemical fume hood is available and functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Assemble all necessary equipment and reagents before starting the experiment.
-
Don the appropriate PPE as outlined in the section above.
-
-
Handling:
-
Conduct all manipulations of this compound, especially weighing and transferring of the solid, within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Avoid the generation of dust.
-
Use compatible tools (e.g., spatulas, weighing paper) for handling the solid.
-
Keep containers of this compound tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent (e.g., ethanol, acetone) followed by soap and water.
-
Properly dispose of all contaminated materials (see Disposal Plan below).
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination and legal liabilities.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) in a designated, clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
Crucially, this is a halogenated organic compound , and its waste stream must be kept separate from non-halogenated waste.[6]
-
-
Waste Container Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure waste containers are kept closed except when adding waste.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
The primary method of disposal for chlorinated aromatic compounds is high-temperature incineration.[3]
-
Visual Workflow Guides
The following diagrams illustrate the decision-making process for PPE selection and the procedural flow for waste disposal.
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Plan for this compound Waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
